Thalidomide-5-COOH
Description
The exact mass of the compound 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is 302.05388604 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-10-4-3-9(11(18)15-10)16-12(19)7-2-1-6(14(21)22)5-8(7)13(16)20/h1-2,5,9H,3-4H2,(H,21,22)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBCNIAUDQMKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216805-11-6 | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Thalidomide-5-COOH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide-5-COOH, a carboxylated derivative of thalidomide, is a critical molecule in the field of targeted protein degradation. While direct and extensive research on this specific metabolite is less abundant than on its parent compound, its mechanism of action is understood to mirror that of thalidomide and its other major metabolites, such as 5-hydroxythalidomide. This guide elucidates the core mechanism of this compound, focusing on its role as a molecular glue that recruits neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This document provides a comprehensive overview of the underlying signaling pathways, quantitative binding data from closely related compounds, and detailed experimental protocols for studying this mechanism.
Core Mechanism of Action: Molecular Glue-Mediated Protein Degradation
The primary mechanism of action of this compound involves its function as a "molecular glue." It binds to Cereblon (CRBN), which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). This binding event allosterically modulates the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not normally targeted by this E3 ligase. These newly recognized substrates are referred to as "neosubstrates."
Upon recruitment to the CRL4-CRBN complex, the neosubstrate is polyubiquitinated. This process involves the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the neosubstrate. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the neosubstrate.
Two of the most well-characterized neosubstrates in the context of thalidomide's biological effects are the zinc finger transcription factors Promyelocytic Leukemia Zinc Finger (PLZF) and Sal-like protein 4 (SALL4). The degradation of these proteins is linked to the teratogenic and potential immunomodulatory effects of thalidomide and its derivatives.[1][2][3]
Quantitative Data Summary
Direct quantitative binding affinity data for this compound is not extensively available in the public domain. The following table summarizes the binding affinities of the parent molecule, thalidomide, and its key derivatives to Cereblon, which provide a strong indication of the expected affinity for this compound. The glutarimide moiety, present in all these compounds, is crucial for CRBN binding.
| Compound | Binding Affinity (IC50) | Assay Method | Reference |
| Thalidomide | 347.2 nM | Fluorescence Polarization | [4] |
| Lenalidomide | 268.6 nM | Fluorescence Polarization | [4] |
| Pomalidomide | 153.9 nM | Fluorescence Polarization | [4] |
Signaling Pathway Diagram
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Cereblon Binding Assays
4.1.1. Fluorescence Polarization (FP) Competitive Binding Assay
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled thalidomide analog (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for CRBN binding will displace the tracer, causing a decrease in polarization.[5][6][7]
-
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CRBN protein in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide) in DMSO.
-
Prepare serial dilutions of the test compound (this compound) and a known CRBN binder (e.g., pomalidomide) as a positive control in assay buffer containing a final DMSO concentration of 1%.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the serially diluted test compound or controls.
-
Add the fluorescent tracer to all wells at a final concentration optimized for a robust signal-to-noise ratio.
-
Initiate the binding reaction by adding the CRBN protein to all wells except for the negative control wells (which receive assay buffer instead).
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
-
4.1.2. Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay
-
Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). A tagged CRBN protein (e.g., GST-tagged) is recognized by an antibody conjugated to the donor fluorophore. A thalidomide analog labeled with the acceptor fluorophore binds to CRBN, bringing the donor and acceptor into close proximity and generating a FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.[1][8]
-
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of GST-tagged human CRBN protein, anti-GST antibody labeled with Europium cryptate, and a thalidomide analog labeled with an acceptor fluorophore (e.g., Thalidomide-Red).
-
Prepare serial dilutions of the test compound and controls in the assay buffer.
-
-
Assay Procedure:
-
In a white, low-volume 384-well plate, add the serially diluted test compound or controls.
-
Add the GST-tagged CRBN protein to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and the acceptor-labeled thalidomide analog.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor emission / donor emission) and plot it against the logarithm of the test compound concentration to determine the IC50 value.
-
-
Neosubstrate Degradation Assay (Western Blot)
-
Principle: This assay quantifies the amount of a specific neosubstrate (e.g., PLZF or SALL4) in cells following treatment with the test compound. A decrease in the protein level indicates degradation.
-
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, MM.1S) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-PLZF or anti-SALL4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the neosubstrate band to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Compare the normalized protein levels in the treated samples to the vehicle control to determine the extent of degradation.[9][10]
-
-
Experimental Workflow Diagram
References
- 1. revvity.com [revvity.com]
- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of Thalidomide-5-COOH to Cereblon
For Researchers, Scientists, and Drug Development Professionals
Cereblon is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, which is pivotal in protein ubiquitination and subsequent proteasomal degradation.[1] Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by directly binding to CRBN.[2] This interaction remodels the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and degradation of "neosubstrates" not typically targeted by this E3 ligase. Thalidomide-5-COOH is a derivative of thalidomide that is frequently used as a CRBN ligand in the development of proteolysis-targeting chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation.[3]
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its derivatives to Cereblon has been determined using various biophysical and biochemical assays. The following table summarizes reported binding constants for key analogs. It is important to note that affinity values can vary based on experimental conditions, the specific protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain), and the assay methodology.
| Compound | Assay Type | Binding Constant | Source |
| Thalidomide | Competitive Titration | Ki: ~250 nM | [4] |
| (S)-Thalidomide | Biochemical Assays | ~10-fold stronger binding than (R)-enantiomer | [5] |
| Lenalidomide | Competitive Titration | Ki: 177.80 nM | [4] |
| Pomalidomide | Competitive Titration | Ki: 156.60 nM | [4] |
Note: Specific binding affinity data for this compound is not extensively reported in peer-reviewed literature. The data for thalidomide and its well-characterized derivatives provide a strong indication of the expected affinity range for similar compounds. The addition of a carboxyl group at the 5-position of the phthalimide ring is generally not expected to drastically alter the core binding interaction with Cereblon.
Experimental Protocols
Several robust experimental techniques are commonly employed to quantify the binding affinity of small molecules like this compound to Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (Cereblon). The heat change upon binding is measured, and the resulting data is fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6]
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant Cereblon protein (typically the thalidomide-binding domain or the full-length CRBN-DDB1 complex) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of this compound in the same buffer. The ligand solution should be 10-20 times more concentrated than the protein solution.
-
-
Titration:
-
Load the Cereblon solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
-
Data Acquisition:
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of a ligand to a protein immobilized on a sensor surface.
Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding and dissociation of an analyte, are measured. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).[6]
Methodology:
-
Immobilization:
-
Immobilize purified recombinant Cereblon protein onto a suitable sensor chip (e.g., a CM5 chip) via amine coupling or other appropriate chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Flow the ligand solutions over the sensor chip surface and monitor the binding response in real-time.
-
-
Dissociation:
-
Flow the running buffer over the sensor chip to monitor the dissociation of the ligand.
-
-
Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound ligand from the sensor surface.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model to determine the rate constants and the dissociation constant.
-
Fluorescence Polarization (FP)
FP is a solution-based, competitive binding assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Principle: A small, fluorescently labeled thalidomide analog (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Cereblon protein, its rotation slows, leading to an increase in polarization. An unlabeled competitor, such as this compound, will displace the tracer, causing a decrease in fluorescence polarization.[7][8]
Methodology:
-
Reaction Setup:
-
In a microplate, combine a fixed concentration of purified Cereblon protein and a fluorescently labeled thalidomide tracer.
-
Add increasing concentrations of unlabeled this compound.
-
-
Incubation:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a suitable microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the concentration of the competitor.
-
Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki value.
-
Signaling Pathway and Mechanism of Action
Thalidomide and its derivatives function as "molecular glues" by inducing a novel interaction between Cereblon and neosubstrates.[9] This leads to the ubiquitination and subsequent proteasomal degradation of these target proteins.
Caption: CRL4-CRBN signaling pathway modulated by thalidomide derivatives.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines a general workflow for characterizing the binding of a novel thalidomide derivative to Cereblon.
Caption: General experimental workflow for determining binding affinity.
This guide provides a framework for understanding and experimentally approaching the binding of this compound to Cereblon. By leveraging the extensive knowledge of the parent thalidomide molecule and employing the detailed protocols outlined, researchers can effectively characterize this and other novel Cereblon ligands for applications in targeted protein degradation and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of Thalidomide-5-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-5-COOH is a pivotal chemical entity in the field of targeted protein degradation. As a functionalized derivative of thalidomide, its primary biological role is to act as a potent and specific ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This interaction is harnessed in the design of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative binding data for related compounds, detailed experimental protocols for its application in PROTACs, and a visualization of the pertinent signaling pathways.
Core Function: A Ligand for the Cereblon E3 Ligase
This compound serves as a crucial component in the recruitment of the CRBN protein, which is a substrate receptor within the CULLIN-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] The carboxylic acid moiety provides a convenient attachment point for a linker, which in turn is connected to a ligand for a target protein of interest. This tripartite structure forms the basis of a PROTAC.[1]
Quantitative Binding Affinity Data
Direct quantitative binding data for this compound to CRBN is not extensively available in the public domain. However, the binding affinities of its parent molecule, thalidomide, and other derivatives have been well-characterized and serve as a valuable reference. The binding interaction is primarily mediated by the glutarimide ring of the thalidomide scaffold.[3] It is important to note that binding affinities can vary depending on the specific experimental conditions.
| Compound | Dissociation Constant (KD) / Inhibition Constant (Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [4] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [3] |
| Lenalidomide | ~178 nM | Not Specified | [4] |
| Pomalidomide | ~157 nM | Not Specified | [4] |
| Thalidomide (to hsDDB1-hsCRBN) | KD of 121.6 ± 23.2 nM; Ki of 249.20 nM | Fluorescence Polarization | [5] |
| Lenalidomide (to hsDDB1-hsCRBN) | Ki of 177.80 nM | Fluorescence Polarization | [5] |
| Pomalidomide (to hsDDB1-hsCRBN) | Ki of 156.60 nM | Fluorescence Polarization | [5] |
Signaling Pathways and Mechanism of Action
The biological activity of this compound is realized through its incorporation into a PROTAC, which hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Downstream Effects of Target Protein Degradation
The degradation of the target protein leads to a cascade of downstream effects, dependent on the function of the targeted protein. For instance, the degradation of BRD4, a key epigenetic reader, results in the downregulation of oncogenes like c-Myc, leading to anti-proliferative effects in cancer cells.
Caption: Downstream effects of BRD4 degradation.
Experimental Protocols
The following protocols are adapted for the characterization of a hypothetical PROTAC containing this compound.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[6]
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Caption: Workflow for Western blot analysis.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a cell-free system.[8]
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified CRL4^CRBN^ E3 ligase complex
-
Recombinant ubiquitin
-
Recombinant target protein
-
PROTAC molecule
-
ATP
-
Ubiquitination reaction buffer
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, E3 enzymes, ubiquitin, target protein, and PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for 60-90 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by Western blotting, probing for the target protein to detect higher molecular weight ubiquitinated species.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the Target Protein-PROTAC-CRBN ternary complex.[9]
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged CRBN complex (e.g., His-tagged DDB1-CRBN)
-
Terbium (Tb)-conjugated anti-tag antibody (donor fluorophore)
-
Fluorescently labeled anti-tag antibody (acceptor fluorophore)
-
PROTAC of interest
-
Assay buffer
-
384-well microplates
Methodology:
-
Assay Setup: In a 384-well plate, add serial dilutions of the PROTAC.
-
Component Addition: Add the tagged target protein, tagged CRBN complex, and the donor and acceptor antibodies.
-
Incubation: Incubate the plate at room temperature to allow for complex formation and binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in ternary complex formation.[10]
Conclusion
This compound is a cornerstone molecule in the rapidly advancing field of targeted protein degradation. Its specific and potent binding to Cereblon enables the rational design of PROTACs against a wide array of therapeutic targets. While direct quantitative data for this specific molecule remains to be broadly published, the extensive characterization of its parent compound and derivatives provides a solid foundation for its application. The experimental protocols and signaling pathway visualizations provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Technical Core of Targeted Protein Degradation: A Guide to Thalidomide-5-COOH
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on Thalidomide-5-COOH, a cornerstone molecule in the development of Proteolysis Targeting Chimeras (PROTACs).
This document provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, and its critical role as a Cereblon (CRBN) E3 ubiquitin ligase ligand. Detailed experimental methodologies for its application in PROTAC synthesis and a visualization of its mechanism of action are presented to facilitate advanced research and development in targeted protein degradation.
Chemical Identity and Properties
This compound is a derivative of thalidomide functionalized with a carboxylic acid group, which serves as a crucial handle for conjugation to linkers in the synthesis of PROTACs.
IUPAC Name: 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic Acid
Synonyms:
-
2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic Acid
-
Thalidomide-5-carboxylic acid
Physicochemical Data
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1216805-11-6 | |
| Molecular Formula | C₁₄H₁₀N₂O₆ | TCI, Sigma-Aldrich |
| Molecular Weight | 302.24 g/mol | TCI, Sigma-Aldrich |
| Appearance | White to Light gray to Light yellow powder | |
| Purity | >98.0% (HPLC) | |
| Storage Conditions | Store locked up. Keep in dark place, inert atmosphere, room temperature. |
Mechanism of Action in PROTAC Technology
This compound functions as a molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[1][2] In the context of a PROTAC, which is a heterobifunctional molecule, one end binds to the target protein of interest (POI) and the other end, containing the this compound moiety, binds to CRBN. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
Experimental Protocols
The synthesis of a functional PROTAC using this compound involves the conjugation of three key components: the target protein ligand, a linker, and the E3 ligase ligand (this compound). The following outlines a general experimental workflow for the synthesis of a PROTAC via amide bond formation.
Materials and Reagents
-
This compound
-
Amine-functionalized linker (e.g., PEG or alkyl chain with a terminal amine)
-
Target protein ligand with a carboxylic acid or amine functionality
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Purification: Reverse-phase HPLC (High-Performance Liquid Chromatography)
-
Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectroscopy
Step-by-Step Synthesis Protocol
This protocol describes the coupling of this compound to an amine-functionalized linker.
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling with Amine-Functionalized Linker:
-
To the activated this compound solution, add the amine-functionalized linker (1 equivalent).
-
Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the Thalidomide-linker conjugate.
-
-
Conjugation to Target Protein Ligand:
-
The purified Thalidomide-linker conjugate, which now has a terminal functional group from the linker (e.g., a carboxylic acid), can be coupled to the target protein ligand (containing a complementary functional group, e.g., an amine) using a similar activation and coupling procedure as described in steps 1 and 2.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by LC-MS to confirm the molecular weight and by NMR to verify the structure.
-
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is an indispensable tool in the field of targeted protein degradation. Its well-defined role as a CRBN E3 ligase recruiter, coupled with its chemical tractability for conjugation, makes it a preferred building block for the rational design and synthesis of novel PROTACs. This guide provides the foundational knowledge and practical methodologies to empower researchers in their efforts to develop next-generation therapeutics based on targeted protein degradation.
References
An In-Depth Technical Guide to Thalidomide-5-Carboxylic Acid Derivatives for Drug Development
Introduction
The term "Thalidomide-5-COOH" is often used in the context of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). However, this nomenclature is ambiguous and can refer to several derivatives of thalidomide functionalized at the 5-position of the phthalimide ring with a carboxylic acid-containing linker. This guide will focus on a prominent and well-characterized example, Thalidomide-5-NH2-CH2-COOH , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, synthesis, and biological applications.
Molecular Profile of Thalidomide-5-NH2-CH2-COOH
This derivative of thalidomide incorporates a glycine linker at the 5-position, providing a reactive carboxylic acid handle for conjugation to other molecules, such as ligands for target proteins in the design of PROTACs.
Table 1: Molecular Data for Thalidomide-5-NH2-CH2-COOH
| Property | Value |
| Molecular Formula | C15H13N3O6[1][2][3] |
| Molecular Weight | 331.28 g/mol [2] |
| IUPAC Name | 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid[2] |
| CAS Number | 2412056-27-8[1][3] |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O[2] |
Synthesis of Thalidomide and its Derivatives
General Experimental Protocol: Solid-Phase Synthesis of Thalidomide Analogues
The following protocol is a representative method for the solid-phase synthesis of thalidomide and its analogues, adapted from established literature.[4][5][6][7] This method allows for the efficient production and purification of various thalidomide derivatives.
Materials:
-
Hydroxymethyl polystyrene resin
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
α-aminoglutarimide hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
N-hydroxybenzotriazole (HOBT)
-
5% Trifluoroacetic acid (TFA) in toluene
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Immobilization of Phthalic Anhydride:
-
To the swollen resin, add a solution of phthalic anhydride (3 equivalents), TEA (3 equivalents), and DMAP (0.1 equivalents) in DMF.
-
Agitate the mixture at room temperature for 18 hours.
-
Wash the resin sequentially with DMF, DCM, and MeOH (3 times each).
-
Dry the resin under vacuum.
-
-
Coupling with α-aminoglutarimide:
-
In a separate flask, dissolve α-aminoglutarimide hydrochloride (3 equivalents) and HOBT (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and stir for 10 minutes to activate the amino acid.
-
Add the activated α-aminoglutarimide solution to the resin from the previous step.
-
Agitate the mixture at room temperature for 18 hours.
-
Wash the resin as described in step 2.
-
Dry the resin under vacuum.
-
-
Cleavage and Cyclization:
-
Suspend the dried resin in a solution of 5% TFA in toluene.
-
Reflux the mixture for 4 hours. This step cleaves the product from the resin and facilitates the formation of the phthalimide ring.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional toluene and combine the filtrates.
-
Evaporate the solvent under reduced pressure to yield the crude thalidomide analogue.
-
-
Purification: The crude product can be further purified using techniques such as flash column chromatography.
Note on the Synthesis of Thalidomide-5-NH2-CH2-COOH: The synthesis of this specific derivative would require starting with a 5-substituted phthalic anhydride, such as 5-aminophthalic anhydride, which would then be further functionalized to introduce the glycine linker.
Synthesis Workflow Diagram
Caption: General workflow for the solid-phase synthesis of thalidomide analogues.
Biological Activity and Signaling Pathways
Thalidomide and its derivatives, including Thalidomide-5-NH2-CH2-COOH, are biologically active molecules with significant applications in drug development. Their primary mechanism of action involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
Recruitment of Cereblon (CRBN) E3 Ligase
Thalidomide and its analogues act as "molecular glues" by binding to CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[][9][10][11] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not the native substrates of CRBN. These newly targeted proteins are referred to as "neosubstrates."
Application in Proteolysis Targeting Chimeras (PROTACs)
The ability of thalidomide derivatives to recruit CRBN has been harnessed in the development of PROTACs. PROTACs are bifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ligase (such as a thalidomide derivative). By simultaneously binding to the target protein and the E3 ligase, PROTACs bring the two into close proximity, facilitating the ubiquitination and degradation of the target protein. Thalidomide-5-NH2-CH2-COOH, with its carboxylic acid handle, is a valuable building block for the synthesis of PROTACs.[]
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway involving a thalidomide-based CRBN ligand.
Tropomyosin Receptor Kinase (Trk) Inhibition
In addition to its role as an E3 ligase recruiter, Thalidomide-5-NH2-CH2-COOH has been identified as a potent and selective inhibitor of tropomyosin receptor kinase (Trk).[12][13] Trk receptors are involved in signaling pathways that regulate neuronal survival and differentiation.[2] This inhibitory activity suggests potential therapeutic applications in oncology and neurodegenerative diseases.[2]
Conclusion
Thalidomide-5-carboxylic acid derivatives, exemplified by Thalidomide-5-NH2-CH2-COOH, are versatile chemical tools and building blocks for the development of novel therapeutics. Their ability to recruit the CRBN E3 ubiquitin ligase has made them central to the rapidly advancing field of targeted protein degradation with PROTACs. Furthermore, the discovery of additional biological activities, such as Trk inhibition, highlights the potential for these compounds in a broader range of therapeutic areas. A thorough understanding of their molecular properties, synthesis, and mechanisms of action is essential for researchers and drug developers working to harness the full potential of these powerful molecules.
References
- 1. Thalidomide-5-NH2-CH2-COOH, 2412056-27-8 | BroadPharm [broadpharm.com]
- 2. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]
- 3. Kimia [kimiacorp.com]
- 4. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Solid-phase synthesis of thalidomide and its analogues. | Semantic Scholar [semanticscholar.org]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for Thalidomide-5-COOH Linker Chemistry in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of a PROTAC is the linker, which connects a target-binding ligand to an E3 ubiquitin ligase ligand. Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase. This document provides detailed application notes and protocols for the use of thalidomide-5-COOH as a versatile anchor for linker attachment in the synthesis of CRBN-recruiting PROTACs. The carboxylic acid moiety at the 5-position of the phthalimide ring serves as a convenient handle for conjugation to various linker types, enabling the systematic exploration of linker composition and length to optimize PROTAC efficacy.
Signaling Pathway: CRBN-Mediated Protein Degradation
A thalidomide-based PROTAC initiates a cascade of intracellular events culminating in the degradation of the target protein. The process begins with the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a lysine residue on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another cycle of degradation.
Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for thalidomide-based PROTACs, highlighting the impact of linker composition and attachment point.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | Varies |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | Varies |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 | Varies |
| BTK | Thalidomide | PEG | >4 units | More potent degradation | - | Varies |
| Attachment Point | Target Protein | DC50 (nM) | Dmax (%) | Physicochemical Stability | In Vitro Plasma Half-life |
| C4 | BRD4 | < 1 | >95 | Lower | Shorter |
| C5 | BRD4 | 1.8 | >95 | Higher | Longer |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a multi-step synthesis of this compound, a key intermediate for linker conjugation.
Step 1: Synthesis of 4-Nitrothalidomide
-
Reaction Setup: In a round-bottom flask, combine 4-nitrophthalic anhydride (1 molar equivalent) and L-glutamine (1 molar equivalent).
-
Reaction Conditions: Heat the mixture to 140°C with stirring.
-
Vacuum Application: After 30 minutes, apply a vacuum to remove the water formed during the reaction. Continue heating under vacuum for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The crude solid product is 4-nitrothalidomide.
Step 2: Reduction of 4-Nitrothalidomide to 4-Aminothalidomide
-
Reaction Setup: Dissolve 4-nitrothalidomide in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation (H2 gas) at a suitable pressure until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-aminothalidomide.
Step 3: Diazotization of 4-Aminothalidomide to 4-Hydroxythalidomide
-
Reaction Setup: Dissolve 4-aminothalidomide in an aqueous acidic solution (e.g., H2SO4) at 0°C.
-
Diazotization: Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature at 0°C.
-
Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to induce hydrolysis of the diazonium salt to the hydroxyl group.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify by column chromatography to yield 4-hydroxythalidomide.
Step 4: Oxidation of 4-Hydroxythalidomide to this compound
This step is a conceptual outline as direct oxidation can be challenging. An alternative is the oxidation of a corresponding methyl or formyl group.
Alternative Step 4a: Synthesis of 4-Methylthalidomide and subsequent oxidation
-
Synthesize 4-methylphthalic anhydride and react with L-glutamine to form 4-methylthalidomide.
-
Oxidation: Dissolve 4-methylthalidomide in a suitable solvent and treat with a strong oxidizing agent (e.g., potassium permanganate or Jones reagent) under appropriate conditions (e.g., elevated temperature).
-
Work-up: After the reaction is complete, quench the reaction and acidify to precipitate the carboxylic acid. Purify the product by recrystallization or column chromatography.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[2]
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.
-
Assay Plate Preparation: Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours. Prepare serial dilutions of the PROTAC and add to the cells.
-
Reagent Addition: Add the NanoBRET™ detection reagent containing the Nano-Glo® Live Cell Substrate to each well.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the stability of the ternary complex.
-
E3 Ligase Immobilization: Immobilize a biotinylated E3 ligase (e.g., CRBN/DDB1 complex) onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure PROTAC binding to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface.
-
To measure PROTAC binding to the target protein, immobilize the target protein and inject the PROTAC.
-
-
Ternary Complex Formation Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. The ability to systematically modify the linker attached to the 5-position of the thalidomide core allows for the fine-tuning of PROTAC properties to achieve optimal degradation potency and selectivity for a given target protein. Rigorous experimental validation using the described protocols is essential for the successful development of next-generation targeted protein degradation therapies.
References
Application Notes and Protocols for Thalidomide-5-COOH Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives have garnered significant attention in drug discovery, primarily for their role as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This activity forms the cornerstone of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. Thalidomide-5-COOH, a derivative of thalidomide featuring a carboxylic acid handle, is a key building block in the synthesis of these targeted therapies. The carboxylic acid group provides a convenient point of attachment for linkers, which in turn are connected to a ligand for a protein of interest. This document provides detailed experimental protocols for the conjugation of this compound to amine-containing molecules, a critical step in the development of PROTACs and other thalidomide-based therapeutics. Additionally, it outlines methods for the characterization of the resulting conjugates and presents data on the efficacy of thalidomide-based PROTACs.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event brings the E3 ligase into close proximity with the target protein, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1][2]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
The following protocols describe the general procedures for the conjugation of this compound to an amine-containing linker or molecule via amide bond formation.
Protocol 1: Amide Coupling using HATU
This protocol outlines a common method for amide bond formation using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.
Materials and Reagents:
-
This compound
-
Amine-containing molecule (e.g., a linker with a terminal amine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.
-
Addition of Reagents: To the solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired Thalidomide-5-conjugate.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Caption: General workflow for this compound conjugation.
Data Presentation
While direct comparative yield data for the conjugation of this compound under various conditions is not extensively compiled in the literature, the success of the conjugation is ultimately reflected in the biological activity of the resulting PROTACs. The following table summarizes the performance of representative thalidomide-based PROTACs in degrading their target proteins.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | <1 | >90 |
| ZB-S-29 | SHP2 | Thalidomide | - | 6.02 | - |
| dBET6 | BRD4 | Thalidomide | MM.1S | <1 | >90 |
DC₅₀: Concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved. (Data sourced from publicly available literature)
Characterization of Thalidomide Conjugates
Thorough characterization of the final conjugate is essential to confirm its identity, purity, and stability. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons from both the thalidomide moiety and the conjugated molecule, and to verify the formation of the amide bond (often indicated by a characteristic shift of the amide proton).
-
¹³C NMR: To confirm the carbon skeleton of the conjugate.
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid).
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers engaged in the synthesis and characterization of this compound conjugates. The successful conjugation of this versatile building block is a critical first step in the development of potent and selective protein degraders. Careful execution of the described synthetic procedures and thorough analytical characterization will ensure the generation of high-quality conjugates for downstream biological evaluation.
References
Thalidomide-5-COOH: A Key Building Block for Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-COOH is a functionalized derivative of thalidomide, a molecule that has been repurposed as a powerful tool in the field of targeted protein degradation (TPD). It serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of small molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN).
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other, in this case, derived from this compound, binds to an E3 ubiquitin ligase. This simultaneous binding event brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its derivatives exert their effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] The binding of a this compound-containing PROTAC to CRBN alters the substrate specificity of the E3 ligase, enabling it to recognize and bind the target protein brought into proximity by the other end of the PROTAC. This induced ternary complex formation (POI-PROTAC-CRBN) is the key event that triggers the ubiquitination cascade.
Once the POI is polyubiquitinated, it is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins, leading to the selective clearance of the target protein from the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Thalidomide-5-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Thalidomide-5-COOH in various cell-based assays. This compound is a crucial derivative of thalidomide, primarily employed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] Its principal application is in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit CRBN to a target protein, leading to the target's ubiquitination and subsequent degradation.[1]
Core Mechanism of Action: Cereblon-Mediated Ubiquitination
Thalidomide and its derivatives, including this compound, exert their biological effects by binding to Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[2][3] This binding event alters the substrate specificity of the CRL4-CRBN complex, prompting the recruitment of "neosubstrates" that are not typically targeted for degradation.[2][4] The CRL4-CRBN complex then facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the neosubstrate, marking it for degradation by the proteasome.[2][5] This targeted protein degradation underlies the therapeutic effects of these compounds, such as their anti-myeloma and immunomodulatory activities, as well as their teratogenic effects.[2][5][6]
Caption: Cereblon-mediated protein degradation pathway induced by this compound.
Application 1: Cereblon Binding Assays
Determining the binding affinity of this compound to CRBN is fundamental for its characterization. Several biophysical and biochemical assays can be employed for this purpose.
Protocol 1.1: Competitive Elution Assay
This assay qualitatively or semi-quantitatively assesses the binding of this compound to CRBN by its ability to displace a known CRBN-binding ligand from immobilized CRBN.[4][7]
Workflow:
Caption: Workflow for a competitive elution assay to assess CRBN binding.
Methodology:
-
Preparation of Affinity Beads: Covalently link a thalidomide analog to agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a whole-cell lysate from a cell line expressing CRBN (e.g., HEK293T, MM.1S).
-
Binding: Incubate the affinity beads with the cell lysate to allow CRBN to bind to the immobilized thalidomide analog.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[4]
-
Elution: Incubate the beads with varying concentrations of this compound to competitively elute the bound CRBN.[4]
-
Analysis: Analyze the eluted fractions for the presence of CRBN by Western blotting.
Data Presentation:
| This compound Conc. | CRBN Signal Intensity (Arbitrary Units) |
| 0 µM (Control) | + |
| 1 µM | ++ |
| 10 µM | +++ |
| 100 µM | ++++ |
Protocol 1.2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay measures the binding affinity by detecting the displacement of a fluorescently labeled tracer from CRBN.[8][9]
Methodology:
-
Reagents: Recombinant CRBN protein, a fluorescently labeled thalidomide analog (tracer), and this compound.
-
Assay Setup: In a microplate, combine CRBN and the tracer.
-
Competition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[8]
-
Measurement: Measure the TR-FRET signal. The displacement of the tracer by this compound will result in a decrease in the FRET signal.[9]
-
Data Analysis: Plot the FRET signal against the concentration of this compound to determine the IC50 value.[9]
Data Presentation:
| Compound | IC50 (µM) for CRBN Binding |
| Lenalidomide (Reference) | 1.69[9] |
| This compound | TBD |
Application 2: Anti-Inflammatory Assays
Thalidomide is known to possess anti-inflammatory properties, partly through the inhibition of tumor necrosis factor-alpha (TNF-α) production.[10][11]
Protocol 2.1: TNF-α Secretion Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of this compound to inhibit the secretion of TNF-α from stimulated immune cells.
Workflow:
Caption: Workflow for measuring TNF-α secretion from PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit.[12][13][14][15]
Data Presentation:
| This compound Conc. (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (LPS only) | 500 | 0 |
| 1 | 400 | 20 |
| 10 | 250 | 50 |
| 100 | 100 | 80 |
Application 3: Anti-Angiogenic Assays
Thalidomide and its analogs have been shown to inhibit angiogenesis, the formation of new blood vessels.[16][17][18][19][20][21]
Protocol 3.1: Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.
Methodology:
-
Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify.[10]
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or human intestinal microvascular endothelial cells (HIMEC) onto the Matrigel-coated plate.[10]
-
Treatment: Treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.[17]
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[10]
-
Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using imaging software.
Data Presentation:
| Treatment | Total Tube Length (µm) | % Inhibition of Tube Formation |
| Vehicle Control | 5000 | 0 |
| This compound (10 µM) | 3500 | 30 |
| This compound (50 µM) | 2000 | 60 |
| This compound (100 µM) | 1000 | 80 |
Application 4: Teratogenicity-Related Assays
The teratogenic effects of thalidomide are linked to the degradation of specific neosubstrates, such as SALL4 and PLZF.[2][22][23][24][25]
Protocol 4.1: Neosubstrate Degradation Assay in a Relevant Cell Line
This assay measures the degradation of teratogenicity-associated proteins following treatment with this compound.
Methodology:
-
Cell Culture: Culture a relevant cell line that expresses the neosubstrate of interest (e.g., HEK293T cells transiently transfected to express SALL4 or PLZF).
-
Treatment: Treat the cells with various concentrations of this compound for a specified time course (e.g., 4, 8, 16, 24 hours).[22]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the neosubstrate (e.g., anti-SALL4 or anti-PLZF) and a loading control (e.g., anti-GAPDH).
-
Densitometry: Quantify the band intensities to determine the relative levels of the neosubstrate protein.
Data Presentation:
| This compound Conc. (µM) | Relative SALL4 Protein Level (%) | Relative PLZF Protein Level (%) |
| 0 | 100 | 100 |
| 1 | 85 | 90 |
| 10 | 50 | 60 |
| 100 | 20 | 30 |
By employing these detailed protocols and application notes, researchers can effectively characterize the biological activities of this compound and its derivatives in various cell-based contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chempartner.com [chempartner.com]
- 9. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. fn-test.com [fn-test.com]
- 13. benchchem.com [benchchem.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 20. Thalidomide Inhibits Angiogenesis in Embryoid Bodies by the Generation of Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
Application Notes and Protocols for the Synthesis of Thalidomide-5-COOH Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Thalidomide-5-COOH, a key intermediate for the development of novel thalidomide analogs. The protocol is adapted from established methods for thalidomide synthesis, utilizing trimellitic anhydride as the starting material to introduce a carboxylic acid functionality on the phthalimide ring. This functional group serves as a versatile handle for further chemical modifications, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process:
-
Step 1: Synthesis of N-(4-carboxyphthaloyl)-L-glutamine. This step involves the reaction of trimellitic anhydride with L-glutamine to form the N-substituted glutamine intermediate.
-
Step 2: Cyclization to this compound. The intermediate is then cyclized to form the glutarimide ring, yielding the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | CAS No. | Supplier | Purity |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 | e.g., Sigma-Aldrich | ≥97% |
| L-Glutamine | C₅H₁₀N₂O₃ | 56-85-9 | e.g., Sigma-Aldrich | ≥99% |
| Pyridine | C₅H₅N | 110-86-1 | e.g., Sigma-Aldrich | Anhydrous, 99.8% |
| Carbonyldiimidazole (CDI) | C₇H₆N₄O | 530-62-1 | e.g., Sigma-Aldrich | ≥97% |
| Hydrochloric acid (HCl) | HCl | 7647-01-0 | e.g., Fisher Chemical | 37% |
| Deionized Water | H₂O | 7732-18-5 | --- | --- |
| Ethanol | C₂H₅OH | 64-17-5 | e.g., Sigma-Aldrich | Absolute |
Step 1: Synthesis of N-(4-carboxyphthaloyl)-L-glutamine
This procedure is adapted from a general method for the synthesis of N-phthaloyl-L-glutamine.[1]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-glutamine (10 g, 68.4 mmol) in pyridine (100 mL) at room temperature.
-
Addition of Anhydride: To the suspension, add trimellitic anhydride (14.6 g, 76.0 mmol).
-
Heating: Gradually heat the reaction mixture to 80-85°C.
-
Reaction Monitoring: Maintain the temperature and stir the mixture for 6 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., chloroform:methanol:acetic acid, 85:10:5).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the pyridine can be partially removed under reduced pressure to induce precipitation.
-
Isolation: Filter the precipitate and wash it with a small amount of cold ethanol to remove residual pyridine.
-
Drying: Dry the solid product under vacuum to obtain N-(4-carboxyphthaloyl)-L-glutamine.
Table 1: Expected Yield and Purity for Step 1
| Product | Theoretical Yield (g) | Expected Yield (%) | Purity (by NMR) |
| N-(4-carboxyphthaloyl)-L-glutamine | 22.0 | 70-80% | >95% |
Step 2: Cyclization to this compound
This cyclization step is adapted from a patented procedure for thalidomide synthesis.[1]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the N-(4-carboxyphthaloyl)-L-glutamine (10 g, 31.0 mmol) obtained from Step 1 in pyridine (50 mL).
-
Addition of Cyclizing Agent: Cool the solution to 40°C and add carbonyldiimidazole (CDI) (5.5 g, 34.0 mmol) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 40°C for 2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to about one-fifth of the initial volume.
-
Precipitation: Cool the residue to 25°C and add a cold (5°C) mixture of water and ethanol (4:1, 100 mL).
-
pH Adjustment: Adjust the pH of the suspension to 7.0 ± 0.5 by dropwise addition of 37% hydrochloric acid.
-
Stirring and Filtration: Stir the mixture for 4 hours at room temperature, then filter the precipitated solid.
-
Washing and Drying: Wash the solid with water (2 x 25 mL) and dry it under vacuum at 40°C to yield this compound as a white crystalline product.
Table 2: Expected Yield and Purity for Step 2
| Product | Theoretical Yield (g) | Expected Yield (%) | Purity (by HPLC) |
| This compound | 9.0 | 60-70% | >98% |
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
Table 3: Analytical Characterization of this compound
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the glutarimide and phthalimide protons, with characteristic shifts for the aromatic protons adjacent to the carboxylic acid group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the glutarimide and phthalimide rings, as well as the carboxylic acid carbon. |
| Mass Spec (ESI-MS) | [M-H]⁻ ion corresponding to the molecular weight of this compound (C₁₃H₉N₂O₅⁻, m/z = 289.05). |
| FT-IR | Characteristic absorption bands for N-H, C=O (imide and amide), and O-H (carboxylic acid) stretching vibrations. |
| Melting Point | A sharp melting point is indicative of high purity. |
Signaling Pathway and Mechanism of Action (Illustrative)
Thalidomide and its derivatives are known to exert their biological effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The introduction of the 5-COOH group can be utilized to attach linkers for the development of Proteolysis Targeting Chimeras (PROTACs), which can recruit other E3 ligases or target new proteins for degradation.
Caption: Mechanism of action of thalidomide derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-5-COOH
For researchers, scientists, and drug development professionals working with Thalidomide-5-COOH, achieving adequate solubility is a critical first step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. While the carboxylic acid group provides a site for ionization, the molecule retains a significant hydrophobic phthalimide and glutarimide ring system. This dual nature can lead to low solubility, particularly in neutral pH environments where the carboxylic acid is not fully ionized. Like its parent compound, thalidomide, which is practically insoluble in water, this compound's crystalline structure can also contribute to its poor dissolution.[1]
Q2: What is the initial step to improve the solubility of this compound?
A2: The most effective initial step is to adjust the pH of the solution. As this compound is a carboxylic acid, its solubility is highly pH-dependent. By increasing the pH of the aqueous buffer to a value at least 1-2 units above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. This ionization significantly enhances its interaction with water molecules, thereby increasing solubility.
Q3: Can organic co-solvents be used to dissolve this compound?
A3: Yes, organic co-solvents are a common and effective method for dissolving this compound, especially for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a widely used solvent for thalidomide and its derivatives.[2][3] For experimental use, a high-concentration stock solution is typically prepared in 100% DMSO and then diluted into the aqueous assay buffer. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect the biological assay.
Q4: What are some common co-solvent systems for formulating thalidomide derivatives for in vivo studies?
A4: For in vivo applications where the concentration of DMSO might be a concern, several co-solvent systems have been developed. These formulations aim to maintain the compound's solubility in a physiologically compatible vehicle. Common systems include combinations of:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3]
-
10% DMSO and 90% (20% SBE-β-CD in Saline)
Q5: How can I determine the maximum solubility of this compound under specific conditions?
A5: The maximum solubility can be determined experimentally by creating a saturated solution. An excess amount of the compound is added to the solvent system of interest (e.g., a specific pH buffer or co-solvent mixture). The suspension is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). After reaching equilibrium, the solution is filtered or centrifuged to remove any undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the final buffer system. The percentage of DMSO in the final solution is too low to maintain solubility. The pH of the buffer is not optimal for solubility. | 1. Decrease Final Concentration: Lower the final concentration of this compound in the assay. 2. Increase Co-solvent Percentage: If the assay allows, slightly increase the final percentage of DMSO. Always run a vehicle control to check for solvent effects. 3. Optimize pH: Ensure the pH of the aqueous buffer is sufficiently high to ionize the carboxylic acid. A pH of 7.4 or higher is recommended. |
| Inconsistent results in biological assays. | The compound may be precipitating over the course of the experiment, leading to variable effective concentrations. | 1. Visually Inspect: Before and after the experiment, visually inspect the assay plates or tubes for any signs of precipitation. 2. Re-evaluate Solubility: Determine the solubility of this compound in your specific assay medium and under the exact experimental conditions (temperature, incubation time). 3. Consider Solubility Enhancers: Incorporate a solubility-enhancing excipient, such as a cyclodextrin, into your assay buffer. |
| Difficulty dissolving the compound even in DMSO. | The compound may be in a highly crystalline form. The DMSO may have absorbed moisture, reducing its solvating power. | 1. Use Sonication: Gentle sonication can help to break up crystal lattices and facilitate dissolution.[4] 2. Gentle Warming: Cautiously warm the solution, but be mindful of the compound's thermal stability. 3. Use Fresh DMSO: Use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic.[2] |
Quantitative Data Summary
The following tables summarize solubility data for thalidomide derivatives in various solvent systems. While specific data for this compound is limited in the public domain, this information provides a valuable starting point for formulation development.
Table 1: Solubility of Thalidomide Derivatives in DMSO
| Compound | Concentration | Molarity | Notes |
| Thalidomide-5-OH | 60 mg/mL | 218.80 mM | Sonication is recommended.[4] |
| Thalidomide-NH-CH2-COOH | 42.5 mg/mL | 128.29 mM | Sonication is recommended.[3] |
| Thalidomide-O-COOH | 66 mg/mL | 198.63 mM | Use fresh, anhydrous DMSO.[2] |
| Thalidomide-5-NH2-CH2-COOH | 125 mg/mL | 377.32 mM | Ultrasonic and fresh DMSO recommended.[5] |
Table 2: In Vivo Co-Solvent Formulations for Thalidomide Derivatives
| Compound | Formulation | Solubility |
| Thalidomide-5-OH | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (7.29 mM)[4] |
| Thalidomide-NH-CH2-COOH | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (3.02 mM)[3] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines a method to determine the aqueous solubility of this compound at different pH values.
Workflow for pH-Dependent Solubility Determination
Caption: Workflow for determining pH-dependent solubility.
Methodology:
-
Prepare a series of buffers: Prepare buffers at various pH levels (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).
-
Add excess compound: To a known volume of each buffer, add an excess amount of this compound.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples at high speed or filter through a 0.22 µm filter to remove undissolved solid.
-
Quantify: Analyze the concentration of this compound in the clear supernatant using a validated analytical method like HPLC-UV.
-
Analyze data: Plot the measured solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
This protocol describes how to prepare and evaluate co-solvent systems for improving the solubility of this compound.
Workflow for Co-solvent Solubility Enhancement
Caption: Workflow for evaluating co-solvent systems.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in a strong organic solvent like DMSO to create a concentrated stock solution.
-
Prepare co-solvent mixtures: Prepare various mixtures of the desired co-solvents (e.g., different ratios of DMSO, PEG300, Tween-80, and saline).
-
Titrate and observe: Gradually add the stock solution to the co-solvent mixtures, vortexing after each addition. Observe for the first sign of persistent precipitation.
-
Determine maximum concentration: The concentration at which precipitation occurs is the saturation solubility in that specific co-solvent system. For a more quantitative approach, use the equilibrium method described in Protocol 1 with the co-solvent mixtures.
Signaling Pathways and Logical Relationships
The solubility of an ionizable compound like this compound is governed by the equilibrium between its neutral and ionized forms, which is dictated by the pH of the solution and the pKa of the ionizable group.
Logical Relationship of pH and Solubility for a Carboxylic Acid
Caption: Influence of pH on the ionization and solubility of a carboxylic acid.
References
Technical Support Center: Thalidomide-5-COOH Synthesis
Welcome to the technical support center for the synthesis of Thalidomide-5-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic approach for this compound involves the condensation of 4-carboxyphthalic anhydride (also known as trimellitic anhydride) with 3-aminoglutarimide or its hydrochloride salt. This reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or pyridine, often with heating.
Q2: I am observing a low yield for my reaction. What are the potential causes and solutions?
A2: Low yields are a common issue and can stem from several factors. Refer to the troubleshooting table below for a systematic approach to diagnosing and resolving the problem. Key areas to investigate include reaction temperature, reaction time, purity of starting materials, and moisture content.
Q3: My final product is difficult to purify. What purification strategies are recommended?
A3: Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents. Recrystallization is a common method. If you are facing difficulties, consider the following:
-
Solvent System: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (like DMF or DMSO) and an anti-solvent (like water or an ether) can be effective.
-
Column Chromatography: While potentially challenging due to solubility, silica gel chromatography with a polar mobile phase (e.g., a gradient of methanol in dichloromethane) can be employed. It may be necessary to first convert the carboxylic acid to an ester to improve its mobility on silica.
-
Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate) will form the carboxylate salt, which is water-soluble. This can help remove non-acidic impurities. The product can then be precipitated by re-acidification.
Q4: I suspect the formation of side products. What are the likely impurities and how can I detect them?
A4: Common side products can arise from incomplete reactions or hydrolysis of the imide rings.
-
Unreacted Starting Materials: 4-carboxyphthalic anhydride and 3-aminoglutarimide may be present.
-
Hydrolysis Products: Either the glutarimide or the phthalimide ring can undergo hydrolysis, especially if the reaction is run under harsh acidic or basic conditions or if there is significant moisture present. This would result in the formation of dicarboxylic acids or amides.
-
Decarboxylation: At very high temperatures, there is a risk of decarboxylation of the desired product.
These impurities can be detected using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of your product with that of the starting materials and known impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Decomposition of product. | Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Impure starting materials. | Ensure the purity of 4-carboxyphthalic anhydride and 3-aminoglutarimide using techniques like melting point analysis or NMR. | |
| Presence of moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Reaction | Insufficient reaction time or temperature. | As mentioned above, optimize the reaction time and temperature based on reaction monitoring. |
| Poor solubility of reactants. | Choose a solvent in which both reactants are reasonably soluble at the reaction temperature. DMF, DMSO, and pyridine are common choices. | |
| Formation of Side Products | Hydrolysis of imide rings. | Maintain anhydrous conditions and avoid strong acids or bases if possible. If a base is required, use a non-nucleophilic organic base like triethylamine. |
| Polymerization or other side reactions of the anhydride. | Add the 3-aminoglutarimide solution slowly to the solution of 4-carboxyphthalic anhydride to maintain a low concentration of the amine. | |
| Difficult Purification | Co-precipitation of impurities. | Optimize the recrystallization solvent system. A multi-step purification involving both recrystallization and acid-base extraction may be necessary. |
| Product is an oil or does not crystallize. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, column chromatography may be the best option. |
Experimental Protocols
Synthesis of this compound from 4-Carboxyphthalic Anhydride
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
4-Carboxyphthalic anhydride (Trimellitic anhydride)
-
3-Aminoglutarimide hydrochloride
-
Pyridine (anhydrous)
-
Triethylamine (anhydrous)
-
Hydrochloric acid (1M)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-carboxyphthalic anhydride (1 equivalent) in anhydrous pyridine under an inert atmosphere.
-
Add 3-aminoglutarimide hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold 1M hydrochloric acid to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Data Presentation
| Parameter | Typical Value Range | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity (by HPLC) | >95% | Purity after recrystallization. |
| Melting Point | >270 °C (decomposes) | Sharp melting point is indicative of high purity. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
| Reaction Temperature | 100-120 °C | Higher temperatures may lead to decomposition. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: Optimizing Linker Length for Thalidomide-5-COOH PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the linker length for PROTACs utilizing a Thalidomide-5-COOH derived moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and must be determined empirically.[1][2] The linker's role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[3][4][5] Studies have shown that for some targets, like the Estrogen Receptor (ER), a 16-atom linker was optimal, while for p38α, linkers of 15-17 atoms performed best.[2][6][7] Conversely, for other targets, even a minor change, such as a single ethylene glycol unit extension, can abolish degradation activity.[2][8][9]
Q2: What are the most common types of linkers used with thalidomide-based PROTACs?
The most prevalent linker types are polyethylene glycol (PEG) and alkyl chains.[2][10] Their popularity stems from their synthetic tractability, which allows for systematic variation of length.[2] PEG linkers are often favored for their ability to improve hydrophilicity and solubility.[1][3] However, more rigid linkers that incorporate structures like piperazine/piperidine rings or alkynes are increasingly being used to add conformational constraint, which can sometimes lead to more favorable ternary complex formation.[2][8][11]
Q3: How does linker length impact the "hook effect"?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[12] This occurs because high concentrations favor the formation of binary complexes (POI-PROTAC or CRBN-PROTAC) over the productive ternary complex.[13] While inherent to the PROTAC mechanism, linker design can influence its severity. A well-designed linker can enhance the stability and cooperativity of the ternary complex, making its formation more favorable and thus mitigating the hook effect.[12][13] Modifying linker flexibility and length can help optimize this cooperativity.[13]
Q4: My PROTAC isn't causing degradation. How should I troubleshoot the linker?
A lack of degradation is a common issue that often points to problems with ternary complex formation.[6][13][14] Here is a systematic approach to troubleshooting linker-related issues:
-
Verify Binary Binding: First, confirm that your PROTAC's warhead binds to the POI and the thalidomide moiety binds to CRBN independently. This can be done using biophysical assays like SPR, ITC, or fluorescence polarization.[1][6]
-
Assess Ternary Complex Formation: Use assays like TR-FRET, AlphaLISA, or SPR to determine if the PROTAC can successfully bridge the POI and CRBN to form a ternary complex.[4][5][14][15][16]
-
Synthesize a Linker Series: The most direct way to optimize the linker is to synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units).[1][5][8] This empirical approach is necessary to find the optimal length for your specific target.[4]
-
Check Physicochemical Properties: A linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target.[1][6][13] If solubility is an issue, consider incorporating more hydrophilic linkers like PEGs.[1]
Troubleshooting Guides
Issue 1: No Target Degradation Observed
Your PROTAC, even at high concentrations, fails to induce degradation of the target protein.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., PEG2, PEG4, PEG6).[1][5] | A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable or non-productive ternary complex.[3][4][17][] |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity and hydrophobicity).[5][6] | PROTACs are large molecules and may struggle to cross the cell membrane. The linker composition significantly impacts this property.[6] |
| Non-Productive Ternary Complex | Perform an in-cell ubiquitination assay. Use a proteasome inhibitor (e.g., MG132) control to see if the ubiquitinated target accumulates.[1][14] | The complex may form, but the geometry might be incorrect for the E3 ligase to transfer ubiquitin to the target's lysine residues.[14] Linker redesign is necessary if ubiquitination is not observed. |
Issue 2: High DC50 Value (Low Potency)
The PROTAC induces degradation, but only at very high concentrations.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Ternary Complex Formation | Evaluate ternary complex formation and stability using biophysical assays (e.g., TR-FRET, SPR).[4][15][19] | A linker that doesn't optimally present the two proteins will lead to weak or transient ternary complexes, requiring higher PROTAC concentrations to drive degradation. |
| Low Ternary Complex Cooperativity | Systematically alter linker length and rigidity.[13] | Positive cooperativity, where the binding of one protein enhances the binding of the other, stabilizes the ternary complex and increases potency. The linker is a key driver of this effect.[12] |
| PROTAC Instability | Assess the stability of your PROTAC in cell culture media over the time course of your experiment. | If the PROTAC, including the linker, is rapidly degrading, its effective concentration will be too low to induce potent protein degradation. |
Quantitative Data on Linker Length Optimization
The optimal linker length is target-dependent. The following tables summarize experimental data from various studies, illustrating the impact of linker length on degradation efficiency, quantified by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (µM) | Reference |
| PROTAC 11 | PEG-based | 9 | ~0.1 | [7][20] |
| PROTAC 12 | PEG-based | 12 | <0.1 | [7][20] |
| PROTAC 13 | PEG-based | 16 | <0.1 (Most potent) | [6][7][20] |
| PROTAC 14 | PEG-based | 19 | >1.0 | [7][20] |
| PROTAC 15 | PEG-based | 21 | >1.0 | [7][20] |
| Data synthesized from studies on ER-targeting PROTACs, showing a clear optimal linker length.[7][20] |
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | p38α Degradation | Reference |
| Compound A | Mixed | <15 | Less effective | [2] |
| Compound B | Mixed | 15-17 | Optimal performance | [2][4] |
| Compound C | Mixed | >17 | Reduced efficacy | [4] |
| This trend highlights a distinct "sweet spot" for linker length to achieve maximal degradation of p38α.[2][4] |
Experimental Protocols & Workflows
Protocol 1: Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Cell Treatment: Seed cells in a multi-well plate. Treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5][6]
-
Quantification: Determine total protein concentration for each lysate (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST). Incubate with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody. Also probe for a loading control (e.g., GAPDH, β-actin).[6]
-
Detection: Use a chemiluminescent substrate to visualize bands and quantify band intensity using densitometry. Normalize target protein levels to the loading control and compare to the vehicle-treated sample.[3]
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This proximity-based assay measures the formation of the POI-PROTAC-CRBN complex in solution.[15]
-
Reagent Preparation: Prepare solutions of the purified target protein (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged CRBN/DDB1).
-
PROTAC Titration: In a microplate, add serial dilutions of the PROTAC to a solution containing the POI and E3 ligase.[14]
-
Antibody Addition: Add donor (e.g., anti-His-Tb) and acceptor (e.g., anti-GST-d2) fluorophore-labeled antibodies.[14]
-
Incubation & Reading: Incubate to allow complex formation and antibody binding. Measure the time-resolved fluorescence signal.
-
Data Analysis: An increased TR-FRET signal indicates proximity between the POI and E3 ligase, confirming ternary complex formation. A bell-shaped curve is typically observed, reflecting the hook effect.[5][15]
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of a thalidomide-based PROTAC.
Linker Optimization Workflow
Caption: Experimental workflow for linker length optimization.
Troubleshooting Logic for No Degradation
Caption: A logical workflow for troubleshooting failed degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Linker Design and Optimization protocol v1 [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. researchgate.net [researchgate.net]
Thalidomide-5-COOH stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Thalidomide-5-COOH. The following troubleshooting guides and FAQs will help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the conditions summarized in the table below. These recommendations are based on information from various suppliers.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Source |
| Long-term Storage | Room Temperature | 3 years | [1][2] |
| 4°C (under nitrogen) | Not specified | [3] | |
| -20°C | 3 years | [4] | |
| Shipping | Room Temperature | Not applicable | [1][2] |
Q2: How should I store solutions of this compound?
Stock solutions of this compound, typically prepared in solvents like DMSO, are less stable than the solid compound and require colder storage temperatures to minimize degradation. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Table 2: Recommended Storage Conditions for this compound in Solvent
| Solvent | Storage Temperature | Duration | Source |
| DMSO | -80°C | 2 years | [1][2] |
| DMSO | -20°C | 1 year | [1][2] |
Q3: Is there any quantitative data on the stability of this compound in aqueous solutions or at different pH values?
Currently, there is a lack of publicly available, specific quantitative stability data for this compound in aqueous solutions or across a range of pH values. However, studies on the parent compound, thalidomide, and its analogs indicate that the glutarimide and phthalimide rings are susceptible to hydrolysis, and this susceptibility is pH-dependent. Thalidomide itself is known to undergo spontaneous hydrolysis under physiological conditions.
For context, the table below presents stability data for thalidomide and some of its analogs. While this data is not directly for this compound, it can provide insight into its potential stability profile.
Table 3: Stability of Thalidomide and its Analogs in Buffer
| Compound | pH | Temperature | Half-life (t½) |
| Thalidomide | 6.4 | 32°C | 25 - 35 hours |
| N-alkyl analogs of thalidomide | 6.4 | 32°C | 25 - 35 hours |
| Thalidomide Analog EM 12 | 7.4 | 37°C | ~12 hours |
This data is provided for informational purposes and is not specific to this compound.
Troubleshooting Guide
Problem: I am seeing unexpected or inconsistent results in my cell-based assays using a this compound stock solution.
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: Ensure that your stock solutions are stored at -80°C for long-term storage and that you are using aliquots to avoid multiple freeze-thaw cycles. For short-term use, storage at -20°C for up to one year is also an option.[1][2] If your stock solution is old or has been handled improperly, it is advisable to prepare a fresh stock from solid material.
Possible Cause 2: Hydrolysis of the compound in aqueous media.
-
Solution: Thalidomide and its derivatives are susceptible to hydrolysis.[5] When preparing working solutions in aqueous media (e.g., cell culture medium), it is best to do so immediately before use. Do not store this compound in aqueous solutions for extended periods.
Problem: The solid this compound has changed in appearance (e.g., color, texture).
-
Possible Cause: This could indicate degradation due to exposure to moisture, light, or inappropriate temperatures.
-
Solution: Discard the material and use a fresh, properly stored vial. Ensure that the compound is stored in a tightly sealed container in a dry environment.
Experimental Protocols
General Protocol for a Stability-Indicating HPLC Method
To assess the stability of this compound and detect potential degradants, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed. The following is a general protocol based on methods used for thalidomide analysis.[1]
-
Chromatographic System:
-
HPLC System: A system with a binary gradient pump, a photodiode array (PDA) detector, a column oven, and an autosampler.
-
Column: A C18 reverse-phase column (e.g., Develosil ODS UG-5, 150mm x 4.6mm, 5µm particle size) is a common choice.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile). A common starting ratio is 80:20 (v/v).
-
Flow Rate: Typically around 0.7 to 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. For thalidomide, a wavelength of 297 nm is used.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C to 30°C.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a base (e.g., 0.1N NaOH) at room temperature or an elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat.
-
Photodegradation: Expose the compound (solid and in solution) to UV and visible light, as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples by HPLC.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak of this compound and from each other. The PDA detector can be used to assess peak purity.
-
Visual Guides
Caption: Recommended storage and handling workflow for this compound.
Caption: Potential hydrolytic degradation pathway of this compound.
References
Technical Support Center: Troubleshooting Poor PROTAC Efficiency with Thalidomide-5-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using PROTACs synthesized with Thalidomide-5-COOH as the Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized with this compound, is showing little to no degradation of my target protein. Where should I start troubleshooting?
A1: When a PROTAC fails to induce degradation, the primary areas to investigate are the integrity of the PROTAC itself, the biological context of your assay, and the formation of a stable and productive ternary complex.[1]
Initial Checkpoints:
-
Compound Integrity and Purity: Verify the chemical structure and purity (>95%) of your PROTAC stock. Degradation during storage or in the experimental media can compromise its activity.[1]
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs. Low CRBN expression is a common reason for the failure of these PROTACs.[1]
-
Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN. This is referred to as binary engagement.[1]
-
The "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the essential ternary complex (Target-PROTAC-CRBN), which paradoxically reduces degradation efficiency. It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal degradation window.[1]
Q2: How can I confirm if my this compound-based PROTAC is cell-permeable and engaging the target inside the cells?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger molecular size.[1] Several assays can be employed to verify cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. The binding of the PROTAC to the target protein often increases the protein's thermal stability. A shift in the melting curve of the target protein upon PROTAC treatment is a strong indicator of intracellular engagement.
-
NanoBRET™ Ternary Complex Assay: This live-cell assay can detect the formation of the ternary complex, providing evidence that the PROTAC is capable of bringing the target protein and CRBN together within the cell.
Q3: I observe a bell-shaped dose-response curve in my degradation assay. What does this signify and how should I proceed?
A3: A bell-shaped or "hook effect" curve is a classic phenomenon in PROTAC experiments where degradation efficiency decreases at high concentrations.[2] This is due to an excess of the PROTAC leading to the formation of unproductive binary complexes.[2]
Troubleshooting the Hook Effect:
-
Extend Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape of the curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[2]
-
Biophysical Assays: Utilize techniques like AlphaLISA, FRET, or Surface Plasmon Resonance (SPR) to directly measure ternary complex formation at different PROTAC concentrations. This can help identify the optimal concentration range for complex formation.[2]
Q4: Could the this compound moiety itself be the source of the problem?
A4: While this compound is a commonly used building block for PROTACs to recruit CRBN, its specific properties could influence PROTAC efficiency.[3]
-
Solubility and Stability: Thalidomide and its derivatives are known for their limited aqueous solubility.[4] The carboxyl group in this compound might affect the overall solubility and stability of the final PROTAC molecule in aqueous cell culture media. It is advisable to prepare fresh stock solutions in a suitable solvent like DMSO and minimize the time the compound spends in aqueous media before being added to cells.[5]
Q5: My biochemical assays show ternary complex formation, but I don't see any protein degradation in my cellular assays. What could be the reason for this discrepancy?
A5: Discrepancies between biochemical and cellular assay results are not uncommon and can stem from several factors:
-
Cell Permeability: As mentioned, your PROTAC may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
PROTAC Stability: The PROTAC molecule might be unstable in the complex environment of cell culture media or inside the cell, leading to its degradation before it can act.[5]
-
Cellular Environment: Biochemical assays with purified proteins may not fully replicate the crowded and complex intracellular environment, which can influence protein folding, stability, and interactions.[6]
Quantitative Data Summary
The following table summarizes representative binding affinities of thalidomide and its well-characterized derivatives to Cereblon (CRBN). Note that specific quantitative data for this compound is not widely available in published literature.
| Compound | Binding Affinity (KD) to CRBN | Assay Method | Reference |
| (S)-Thalidomide | ~1.5 µM | ITC | [7] |
| (R)-Thalidomide | ~10-15 µM | ITC | [7] |
| Lenalidomide | Stronger than Thalidomide | Various | [7] |
| Pomalidomide | Stronger than Thalidomide | Various | [7] |
Key Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[3]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[3]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin).[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control.[1]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[4]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the optimal concentration for a specified time. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or a tag (if applicable) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and CRBN. The presence of both proteins in the eluate indicates the formation of a ternary complex.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting poor PROTAC efficiency.
Caption: Formation of productive vs. non-productive complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thalidomide-5-COOH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Thalidomide-5-COOH.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after recrystallization.
-
Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the possible causes and how can I improve the yield?
-
Answer: Low recovery from recrystallization can stem from several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Thalidomide itself has low solubility in many common organic solvents but is soluble in DMSO, DMF, pyridine, dioxane, and THF.[1] For a carboxylic acid derivative, adjusting the polarity with co-solvents might be necessary. Experiment with solvent systems like DMSO/water, ethanol/water, or toluene.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are easily lost during filtration. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[2]
-
Volume of Solvent: Using an excessive volume of solvent will result in a lower yield as more of the compound will remain dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the compound crystallizes too quickly upon cooling, it may crash out of solution, trapping impurities. Ensure the crude material is fully dissolved in the hot solvent before allowing it to cool.
-
Issue 2: Product is not pure after column chromatography.
-
Question: My this compound is still showing impurities on a TLC or HPLC after purification by column chromatography. What can I do to improve the separation?
-
Answer: Impurities after column chromatography can be due to improper selection of the stationary or mobile phase, or issues with the column packing and loading.
-
Stationary Phase: Silica gel is a common choice for compounds like thalidomide derivatives.[3] If you are experiencing co-elution of impurities, consider using a different stationary phase, such as alumina, or a reverse-phase silica gel (C18).
-
Mobile Phase: The polarity of the mobile phase is critical for good separation. For a polar compound like this compound, a gradient elution might be more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. Refer to the table below for suggested starting solvent systems.
-
Column Loading: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. Ensure the sample is loaded onto the column in a minimal volume of solvent.
-
Issue 3: Difficulty in removing a specific impurity.
-
Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?
-
Answer: A stubborn impurity may require a multi-step purification strategy.
-
Acid-Base Extraction: Since this compound is a carboxylic acid, you can use its acidic nature to your advantage. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[1] Your product will move to the aqueous layer as its carboxylate salt, while non-acidic impurities will remain in the organic layer. Afterward, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate your purified product, which can then be collected by filtration.
-
Preparative HPLC: If other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can offer high-resolution separation. A reverse-phase C18 column is often a good starting point. The mobile phase can be a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for this compound and similar thalidomide derivatives are:
-
Recrystallization: Effective for removing impurities with different solubility profiles.
-
Column Chromatography: Widely used for separating compounds based on their polarity. Silica gel is a common stationary phase.[3]
-
Preparative HPLC: Offers high-resolution purification, particularly for challenging separations.[4][5]
-
Acid-Base Extraction: A useful technique to separate the acidic product from neutral or basic impurities.
Q2: What are some suitable solvent systems for column chromatography of this compound?
A2: The choice of solvent system depends on the specific impurities present. However, here are some starting points for silica gel column chromatography:
| Mobile Phase Composition | Polarity | Notes |
| Dichloromethane / Methanol (e.g., 98:2 to 90:10) | Moderate to High | A common system for polar compounds. The ratio can be adjusted based on TLC analysis. |
| Ethyl Acetate / Hexane (e.g., 50:50 to 100% Ethyl Acetate) | Moderate | Good for less polar impurities. The carboxylic acid may require a more polar eluent. |
| Ethyl Acetate / Methanol / Acetic Acid (e.g., 95:5:0.1) | High | The addition of a small amount of acetic acid can improve peak shape and reduce tailing of the carboxylic acid on the silica gel. |
| Tetrahydrofuran / Cyclohexane (e.g., 4:6) | Moderate | This system has been used for the purification of thalidomide itself.[1] |
Q3: How can I monitor the purity of my this compound during purification?
A3: Purity can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[3][5] A reverse-phase C18 column with a UV detector is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and to detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase system. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC or HPLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The this compound will react with the base and move into the aqueous layer as its sodium salt. Repeat the extraction of the organic layer to ensure complete transfer of the product.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains non-acidic impurities and can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Acid-Base Extraction Purification.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
Technical Support Center: Thalidomide-5-COOH Degradation and Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-5-COOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments.
Disclaimer: Specific degradation studies on this compound are not extensively available in the public domain. The information provided here is largely extrapolated from studies on the parent compound, thalidomide. The presence of the carboxylic acid group at the 5-position of the phthalimide ring in this compound may influence its stability and degradation profile compared to thalidomide.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Based on the known degradation of thalidomide, this compound is expected to degrade primarily through hydrolysis of its amide bonds in the glutarimide and phthalimide rings, especially under neutral to basic pH conditions.[1][2] Enzymatic hydroxylation is another potential degradation pathway in biological systems.[1][2][3]
Q2: What are the likely degradation byproducts of this compound?
The primary degradation byproducts are expected to be analogues of those formed from thalidomide. Hydrolysis of the glutarimide ring would likely yield derivatives of glutamic acid, while cleavage of the phthalimide ring would produce derivatives of phthalic acid. The four amide bonds in the thalidomide structure are susceptible to hydrolysis.[2][3]
Q3: How should I store this compound to minimize degradation?
To minimize degradation, this compound should be stored as a solid in a cool, dry, and dark place. Supplier recommendations often suggest storage at -20°C or -80°C for long-term stability.[4][5] Solutions should be prepared fresh and used promptly. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.
Q4: I am seeing unexpected peaks in my analytical chromatogram. Could these be degradation products?
Yes, unexpected peaks are often indicative of degradation. To confirm, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradation products and compare their retention times with the unknown peaks in your sample.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound and its byproducts?
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection is a common and effective method for separating and identifying thalidomide and its degradation products.[6][7] The carboxylic acid moiety in this compound should provide a good chromophore for UV detection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound stock solution or in the experimental medium. | - Prepare fresh stock solutions for each experiment. - Assess the stability of this compound in your specific experimental buffer and conditions (pH, temperature, light exposure). - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Hydrolytic degradation of the glutarimide or phthalimide ring. | - Adjust the pH of your solutions to be slightly acidic (if compatible with your experiment) to slow down hydrolysis. - Analyze samples as quickly as possible after preparation. - Perform a time-course study to monitor the formation of degradation products. |
| Sample discoloration upon exposure to light. | Photodegradation. | - Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil. - Minimize light exposure during sample preparation and analysis. |
| Inconsistent results in cell-based assays. | Interaction with or degradation by components in the cell culture medium or cellular metabolism. | - Test the stability of this compound in the cell culture medium over the time course of the experiment. - Consider that cellular enzymes may metabolize the compound. Analyze cell lysates and media for metabolites.[1][3] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve in the initial solvent for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Data Presentation
Table 1: Expected Major Hydrolytic Degradation Products of this compound (Inferred from Thalidomide)
| Parent Compound | Potential Degradation Product | Description of Formation |
| This compound | 5-Carboxy-2-phthalimidoglutaramic acid | Hydrolysis of one amide bond in the glutarimide ring. |
| This compound | α-(5-Carboxy-o-carboxybenzamido)glutarimide | Hydrolysis of one amide bond in the phthalimide ring. |
| This compound | 5-Carboxy-2-phthalimidoglutaric acid | Further hydrolysis of 5-Carboxy-2-phthalimidoglutaramic acid. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Inferred hydrolytic degradation pathway of this compound.
References
- 1. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human cytochrome P450 oxidation of 5-hydroxythalidomide and pomalidomide, an amino analogue of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cereblon Binding: Thalidomide-5-COOH vs. Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of thalidomide-5-COOH and lenalidomide to the E3 ubiquitin ligase Cereblon (CRBN). While both molecules are pivotal in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), their interaction with CRBN is a critical determinant of their efficacy. This document outlines their binding affinities, details the experimental protocols for measuring these interactions, and illustrates the pertinent signaling pathway.
Quantitative Binding Affinity Data
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Reference |
| Lenalidomide | ~178 nM | ~2 µM | Competitive Titration | [1] |
| Thalidomide | ~250 nM | - | Competitive Titration | [1] |
| (S)-thalidomide | - | - | Competitive Elution Assay | (S)-enantiomer exhibits ~10-fold stronger binding than (R)-enantiomer[2][3] |
| This compound | Not Publicly Available | Not Publicly Available | - | - |
Experimental Protocols
The binding affinity of these ligands to CRBN can be determined using various biophysical and biochemical assays. Below are detailed protocols for two common methods: a Fluorescence Polarization (FP) competitive binding assay and an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) competitive binding assay.
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled CRBN ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, its tumbling slows, and the polarization of the emitted light increases. Unlabeled ligands, such as this compound or lenalidomide, compete with the tracer for binding to CRBN, causing a decrease in fluorescence polarization in a concentration-dependent manner.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, and 0.1% BSA.
-
CRBN-DDB1 Complex: Dilute purified recombinant human CRBN-DDB1 complex to the desired concentration in assay buffer.
-
Fluorescent Tracer: Use a fluorescently labeled thalidomide analog (e.g., Cy5-thalidomide) diluted in assay buffer. The final concentration should ideally be at or below the Kd of the tracer for CRBN to ensure assay sensitivity.
-
Test Compounds: Prepare serial dilutions of this compound and lenalidomide in DMSO, and then dilute further in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 5 µL) of the serially diluted test compounds or vehicle (DMSO) to the wells of a black, low-binding microplate.
-
Add the CRBN-DDB1 protein complex to each well, except for the "no protein" control wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
The data is typically plotted as fluorescence polarization values versus the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer and its concentration.
-
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
AlphaScreen Competitive Binding Assay
Principle: This bead-based assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. In this competitive assay, a biotinylated CRBN ligand is attached to Streptavidin-coated Donor beads, and a His-tagged CRBN-DDB1 complex is attached to Nickel Chelate Acceptor beads. When the biotinylated ligand binds to the His-tagged CRBN, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor bead, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. Unlabeled test compounds compete with the biotinylated ligand for binding to CRBN, disrupting the bead proximity and causing a decrease in the AlphaScreen signal.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, and 0.1% BSA.
-
CRBN-DDB1 Complex: Dilute His-tagged CRBN-DDB1 complex to the desired concentration (e.g., 50 nM) in assay buffer.
-
Biotinylated Ligand: Dilute a biotinylated thalidomide analog to the desired concentration (e.g., 125 nM) in assay buffer.
-
Test Compounds: Prepare serial dilutions of this compound and lenalidomide in DMSO, followed by dilution in assay buffer.
-
AlphaScreen Beads: Prepare a mixture of Streptavidin Donor beads and Nickel Chelate AlphaLISA Acceptor beads in assay buffer (e.g., 20 µg/mL each). These beads are light-sensitive and should be handled in low-light conditions.
-
-
Assay Procedure (384-well ProxiPlate format):
-
Add a small volume (e.g., 20 µL) of the assay buffer containing the CRBN-DDB1 complex, the biotinylated ligand, and the test compound (or DMSO vehicle) to the wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for binding competition.
-
Add an equal volume (e.g., 20 µL) of the AlphaScreen bead mixture to each well.
-
Incubate the plate in the dark at room temperature for a longer period (e.g., 1 hour) to allow for bead-protein binding.
-
-
Data Acquisition and Analysis:
-
Measure the luminescent signal using an EnVision plate reader or a similar instrument capable of AlphaScreen detection.
-
Calculate the percent inhibition of the signal relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
A Comparative Guide to Assays for Confirming Target Degradation by Thalidomide-5-COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. Thalidomide-5-COOH is a commonly used E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, forming the basis for a powerful class of PROTACs.[1] A critical step in the development of these molecules is the rigorous confirmation and quantification of target protein degradation. This guide provides a comparative overview of key assays used for this purpose, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methods for your research needs.
Mechanism of Action: The PROTAC-Induced Degradation Pathway
This compound based PROTACs are heterobifunctional molecules. One end binds to the protein of interest (POI), and the other end, featuring the thalidomide moiety, recruits the CRBN E3 ubiquitin ligase complex.[2][3] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI.[2][4] The ubiquitin tags mark the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[2][5]
Figure 1. Mechanism of this compound PROTAC-mediated protein degradation.
Comparison of Key Degradation Assays
Several assays can be employed to measure PROTAC-induced protein degradation. The choice of assay depends on factors such as throughput requirements, the need for quantitative precision, and the availability of specific reagents.
| Assay | Principle | Throughput | Key Parameters | Pros | Cons |
| Western Blot | Size-based separation and antibody-based detection of the target protein.[6] | Low | DC50, Dmax | Gold standard, widely used, direct visualization of protein levels.[2] | Low throughput, semi-quantitative, requires high-quality antibodies.[7] |
| In-Cell Western (ICW) | Plate-based immunofluorescence for quantifying protein levels in fixed cells.[6] | Medium | DC50, Dmax | Higher throughput than traditional Western blot, quantitative.[6] | Requires specific imaging equipment, antibody quality is crucial.[6] |
| ELISA | Antibody-based capture and detection of the target protein in a plate format. | High | DC50, Dmax | High throughput, highly sensitive, quantitative.[7] | Can be prone to artifacts, requires validated antibody pairs. |
| Flow Cytometry | Quantification of protein levels in single cells via fluorescently labeled antibodies.[8] | High | % of cells with degraded protein, MFI reduction | High throughput, single-cell resolution, can multiplex with other markers.[8] | Indirect measurement, requires cell permeabilization for intracellular targets. |
| Mass Spectrometry (Proteomics) | Unbiased, global quantification of protein abundance changes.[9] | Low to Medium | Fold change in protein abundance | Unbiased identification of on- and off-target effects, high specificity.[10][11] | Technically complex, expensive, lower throughput. |
| NanoBRET/HiBiT Assays | Luciferase-based reporter systems to measure protein levels in live cells.[12] | High | Kinetic degradation rates, DC50 | Real-time kinetic data from live cells, highly sensitive.[12] | Requires genetic engineering of cell lines. |
DC50: The concentration of a PROTAC that induces 50% degradation of the target protein.[2] Dmax: The maximal percentage of protein degradation achieved.[2] MFI: Mean Fluorescence Intensity.
Experimental Protocols
Western Blot for On-Target Degradation
Western blotting is the most common method to directly assess the reduction in target protein levels.[7]
Figure 2. General workflow for Western blot analysis of PROTAC-mediated degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2][13]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.[9]
Mass Spectrometry-Based Global Proteomics
This unbiased approach provides a comprehensive view of protein changes, crucial for identifying potential off-target effects.[9]
Methodology:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that provides robust on-target degradation and include a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.[9]
-
Isobaric Labeling: Label peptides from different conditions with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.[14]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[14]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins showing a significant, dose-dependent decrease in abundance in PROTAC-treated samples are considered potential degradation targets.[14]
Flow Cytometry for High-Throughput Screening
Flow cytometry allows for rapid, single-cell quantification of protein degradation.
Methodology:
-
Cell Treatment: Treat cells in a 96-well plate format with a dilution series of the PROTAC.
-
Fixation and Permeabilization: After incubation, fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 or methanol to allow antibody entry.
-
Immunostaining: Incubate cells with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer, acquiring data for thousands of cells per sample.
-
Analysis: Gate on the cell population and quantify the mean fluorescence intensity (MFI) for the target protein. A decrease in MFI indicates protein degradation.
Confirming the Mechanism of Degradation
Beyond quantifying the reduction in protein levels, it's essential to confirm that degradation occurs via the ubiquitin-proteasome system.
-
Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein from degradation confirms its dependence on the proteasome.[5]
-
Ubiquitination Assays: To confirm that the target protein is ubiquitinated, one can perform immunoprecipitation of the target protein followed by Western blotting for ubiquitin, or vice versa.[5] Specialized assays like TR-FRET can also monitor PROTAC-induced ubiquitination.[4][]
By employing a combination of these assays, researchers can confidently confirm on-target degradation, quantify the potency of their this compound based PROTACs, and investigate potential off-target effects, thereby accelerating the development of these promising new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. sapient.bio [sapient.bio]
- 11. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide-Based E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thalidomide, Lenalidomide, and Pomalidomide as Cereblon (CRBN) Ligands in PROTACs, Supported by Experimental Data and Protocols.
Thalidomide and its analogs, lenalidomide and pomalidomide, have emerged as pivotal molecular entities in the field of targeted protein degradation. These small molecules function as ligands for the E3 ubiquitin ligase Cereblon (CRBN), effectively hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] This guide provides a comprehensive comparative analysis of these three foundational CRBN ligands, presenting quantitative data on their performance, detailed experimental protocols for their evaluation, and visualizations of the key cellular pathways and experimental workflows.
Quantitative Performance Comparison
The efficacy of a thalidomide-based E3 ligase ligand within a Proteolysis Targeting Chimera (PROTAC) is determined by several factors, including its binding affinity to CRBN and the subsequent degradation efficiency (DC50 and Dmax) of the target protein.
Binding Affinity to Cereblon (CRBN)
Lenalidomide and pomalidomide exhibit a higher binding affinity for CRBN compared to the parent compound, thalidomide. This enhanced affinity can contribute to the formation of a more stable ternary complex (CRBN-PROTAC-Target Protein), which is a critical step in the degradation process.
| Ligand | Binding Affinity (Ki) to CRBN-DDB1 | Assay Method |
| Thalidomide | ~250 nM | Competitive Titration |
| Lenalidomide | ~178 nM | Competitive Titration |
| Pomalidomide | ~157 nM | Competitive Titration |
Data sourced from multiple studies and may vary based on experimental conditions.
PROTAC Degradation Efficiency: DC50 and Dmax
The following table summarizes representative data from various studies on PROTACs utilizing thalidomide, lenalidomide, and pomalidomide to target different proteins for degradation. Lower DC50 values indicate higher potency, while higher Dmax values represent more complete degradation of the target protein.
| E3 Ligase Ligand | Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide | BRD4 | ARV-825 | Jurkat | <1 | >95 |
| Pomalidomide | EGFR | Compound 16 | A549 | 32.9 | 96 |
| Pomalidomide | Aiolos (IKZF3) | Pomalidomide | MM.1S | 8.7 | >95 |
| Lenalidomide | BRD4 | PROTAC 4 | Not Specified | pM range | >90 |
| Lenalidomide | BET Proteins | PROTACs with 6-fluoro lenalidomide | NTERA-2 | Not Specified | >90 |
| Thalidomide | BTK | NC-1 | Mino | 2.2 | 97 |
| Thalidomide | BRD4 | PROTAC 3 | Not Specified | 0.1-0.3 | >90 |
This data is representative and compiled from various sources.[3][3][4][5][6][7] Direct comparison between different studies should be made with caution due to variations in experimental setups.
Physicochemical Properties
The physicochemical properties of the E3 ligase ligand can influence the overall drug-like properties of the resulting PROTAC, such as solubility and cell permeability. Lenalidomide, with a lower molecular weight and the absence of one phthalimide carbonyl group, generally possesses more favorable physicochemical properties compared to thalidomide and pomalidomide.[8]
| Property | Thalidomide | Lenalidomide | Pomalidomide |
| Molecular Weight | 258.23 g/mol | 259.26 g/mol | 273.24 g/mol |
| LogP | ~0.6 | ~-0.5 | Not readily available |
| Aqueous Solubility | Low | More soluble than thalidomide | Low |
Data sourced from PubChem and other publications.[9][10][11][12][13]
Mechanism of Action and Signaling Pathway
Thalidomide-based PROTACs operate by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Off-Target Effects and Mitigation Strategies
A notable consideration with thalidomide-based ligands, particularly pomalidomide, is the potential for off-target degradation of endogenous zinc-finger transcription factors.[8][14][15] This can lead to unintended cellular consequences. Research has shown that modifying the pomalidomide scaffold at the C5 position of the phthalimide ring can significantly reduce these off-target effects while maintaining on-target degradation potency.[14]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of thalidomide-based E3 ligase ligands and their corresponding PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1][16][17]
-
Western blot experimental workflow.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki or Kd) of the thalidomide-based ligands to CRBN in a competitive binding format.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled tracer ligand (e.g., a fluorescent derivative of thalidomide)
-
Assay buffer
-
384-well black microplates
-
Test compounds (thalidomide, lenalidomide, pomalidomide) serially diluted in DMSO
-
Fluorescence polarization plate reader
Procedure:
-
Assay Preparation: Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The fluorescence polarization signal is inversely proportional to the amount of tracer displaced by the test compound. Plot the FP signal against the test compound concentration to determine the IC50, from which the Ki can be calculated.[2][3]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is a powerful technique to measure the thermodynamic parameters of binding, including the cooperativity of ternary complex formation.
Materials:
-
Purified recombinant CRBN protein
-
Purified target protein
-
PROTAC compound
-
ITC instrument
-
Matched buffer for all components
Procedure:
-
Sample Preparation: Prepare solutions of the proteins and the PROTAC in the same, precisely matched buffer. Degas all solutions.
-
Binary Binding Experiments:
-
Titrate the PROTAC into the CRBN solution to determine the binding affinity of the PROTAC to the E3 ligase (Kd1).
-
Titrate the PROTAC into the target protein solution to determine the binding affinity of the PROTAC to the target protein (Kd2).
-
-
Ternary Binding Experiment:
-
Titrate the PROTAC into a solution containing a pre-formed complex of CRBN and the target protein.
-
-
Data Analysis:
-
Analyze the binding isotherms to determine the dissociation constants (Kd) for each interaction.
-
Calculate the cooperativity factor (α), which indicates whether the binding of the two proteins to the PROTAC is cooperative (α > 1), non-cooperative (α = 1), or anti-cooperative (α < 1).[4]
-
Logical flow for determining ternary complex cooperativity.
Conclusion
The choice of a thalidomide-based E3 ligase ligand is a critical decision in the design of effective and selective PROTACs. Pomalidomide and lenalidomide offer higher binding affinity to CRBN compared to thalidomide, which often translates to more potent protein degradation. However, the potential for off-target effects, particularly with pomalidomide, necessitates careful design considerations, such as linker attachment at the C5 position. Lenalidomide presents a favorable balance of high affinity and improved physicochemical properties. Ultimately, the optimal ligand will be target-dependent and requires empirical validation through rigorous experimental evaluation as outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. precisepeg.com [precisepeg.com]
A Comparative Guide to the Specificity of Thalidomide-5-COOH for Cereblon
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cereblon and Thalidomide Analogs
Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex is pivotal in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. The immunomodulatory drugs (IMiDs), including thalidomide and its more potent derivatives lenalidomide and pomalidomide, exert their therapeutic effects by binding directly to CRBN.[1] This binding event uniquely alters the substrate specificity of the CRL4^CRBN^ complex, inducing the degradation of "neosubstrates" not typically targeted by the native E3 ligase.[2]
Thalidomide-5-COOH is a derivative of thalidomide featuring a carboxylic acid group. This modification makes it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the CRBN-recruiting ligand.[3] Understanding its binding specificity to CRBN is crucial for the rational design of novel therapeutics.
Quantitative Comparison of Cereblon Binders
The binding affinities of thalidomide and its key analogs to Cereblon have been determined using various biophysical assays. The following table summarizes reported dissociation constants (Kd) and IC50 values. While a specific Kd or IC50 value for this compound is not publicly available, its structural similarity to thalidomide suggests a comparable binding mode. The addition of the carboxylic acid group at the 5-position of the phthalimide ring is not expected to significantly disrupt the core interaction, which is primarily mediated by the glutarimide ring.[4]
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Reference(s) |
| Thalidomide | ~250 nM | 404.6 nM | Not Specified, Fluorescence Polarization | [1] |
| Lenalidomide | ~178 nM | 296.9 nM | Not Specified, Fluorescence Polarization | [1] |
| Pomalidomide | ~157 nM | 264.8 nM | Not Specified, Fluorescence Polarization | [1] |
| This compound | Not Publicly Available | Not Publicly Available | - | - |
Signaling Pathway and Experimental Workflow
The interaction of thalidomide and its analogs with Cereblon initiates a signaling cascade that results in the degradation of specific target proteins. A simplified representation of this pathway, along with a typical experimental workflow for assessing binding affinity, is provided below.
Caption: Signaling pathway of Cereblon-mediated protein degradation induced by thalidomide analogs.
Caption: General experimental workflow for a competitive binding assay to determine ligand affinity for Cereblon.
Experimental Protocols
Detailed methodologies for commonly used assays to quantify the binding of small molecules to Cereblon are provided below.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled tracer molecule upon binding to a larger protein. A test compound that competes with the tracer for binding to the protein will cause a decrease in the fluorescence polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CRBN protein in a suitable assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
Prepare a stock solution of the fluorescently labeled thalidomide tracer (e.g., BODIPY-thalidomide) in DMSO.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
-
Assay Procedure:
-
In a 384-well, low-volume black plate, add the serially diluted test compound.
-
Add the CRBN protein to each well to a final concentration that yields a significant polarization window.
-
Add the fluorescent tracer to each well at a concentration typically at or below its Kd for CRBN.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust technology for studying molecular interactions. In a competitive binding assay format, a test compound displaces a fluorescently labeled tracer from a tagged CRBN protein, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of tagged (e.g., His- or GST-tagged) recombinant human CRBN protein.
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., a red-emitting fluorophore).
-
Prepare a stock solution of a lanthanide-labeled antibody that specifically binds to the tag on CRBN (e.g., anti-His-Europium cryptate).
-
Prepare a serial dilution of the test compound.
-
-
Assay Procedure:
-
In a 384-well, low-volume white plate, add the serially diluted test compound.
-
Add the tagged CRBN protein to each well.
-
Add the pre-mixed TR-FRET detection reagents (fluorescent tracer and labeled antibody).
-
Incubate the plate at room temperature for 2-4 hours.[5]
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).[5]
-
Plot the HTRF ratio against the concentration of the test compound to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified CRBN protein in a well-defined buffer.
-
Prepare a solution of the test compound in the same buffer to avoid heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
Titration:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the test compound into the CRBN solution.
-
-
Data Acquisition and Analysis:
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.[2]
-
Conclusion
This compound is an important chemical entity for the development of PROTACs, leveraging the well-established interaction between the thalidomide scaffold and Cereblon to induce targeted protein degradation. While its specific binding affinity to CRBN has not been publicly reported, its structural similarity to thalidomide provides a strong basis for its use as a CRBN ligand. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the binding of this compound and other novel CRBN ligands, enabling the continued development of this promising therapeutic modality.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
comparing the efficacy of different Thalidomide-5-COOH derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various thalidomide derivatives, with a focus on analogs structurally related to Thalidomide-5-COOH. The information presented is collated from peer-reviewed scientific literature and is intended to aid in the research and development of novel therapeutics.
Executive Summary
Thalidomide, a drug with a controversial past, has been repurposed for the treatment of various cancers, including multiple myeloma.[1] Its therapeutic effects are primarily mediated through its binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This interaction leads to the targeted degradation of specific proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells.[1][2] The development of thalidomide derivatives aims to enhance potency, improve safety profiles, and expand the therapeutic applications of this class of drugs. This guide focuses on derivatives featuring a carboxylic acid moiety at the 5-position of the phthalimide ring, a modification often introduced to provide a handle for further chemical elaboration, such as in the development of Proteolysis Targeting Chimeras (PROTACs).
Data Presentation
In Vitro Anti-Proliferative Activity of Thalidomide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thalidomide analogs against different human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Thalidomide | HepG-2 (Hepatocellular Carcinoma) | 11.26 ± 0.54 | [3][4] |
| PC3 (Prostate Carcinoma) | 14.58 ± 0.57 | [3][4] | |
| MCF-7 (Breast Cancer) | 16.87 ± 0.7 | [3][4] | |
| Analog 18f | HepG-2 | 11.91 ± 0.9 | [3] |
| PC3 | 9.27 ± 0.7 | [3] | |
| MCF-7 | 18.62 ± 1.5 | [3] | |
| Analog 21b | HepG-2 | 10.48 ± 0.8 | [3] |
| PC3 | 22.56 ± 1.6 | [3] | |
| MCF-7 | 16.39 ± 1.4 | [3] | |
| Analog 24b | HepG-2 | 2.51 µg/mL | [4] |
| PC3 | 4.11 µg/mL | [4] | |
| MCF-7 | 5.80 µg/mL | [4] | |
| Analog 5c | HepG-2 | 2.74 ± 0.1 | [5] |
| MCF-7 | 3.93 ± 0.2 | [5] |
In Vivo Anti-Tumor and Anti-Angiogenic Activity
This table presents data from in vivo studies in mouse models, demonstrating the anti-tumor and anti-angiogenic efficacy of thalidomide and its derivatives.
| Compound | Mouse Model | Endpoint | Dosage | Result | Reference |
| Thalidomide | Sarcoma 180-bearing mice | Tumor growth inhibition | Not specified | 53.5% | [6] |
| Analog 2a | Sarcoma 180-bearing mice | Tumor growth inhibition | Not specified | 67.9% | [6] |
| Analog 2b | Sarcoma 180-bearing mice | Tumor growth inhibition | Not specified | 67.4% | [6] |
| Thalidomide | Nude mice with human myeloma xenografts | Tumor growth inhibition | 50 mg/kg/day | Moderate tumor growth inhibition | [7] |
| Lenalidomide | Nude mice with human myeloma xenografts | Tumor growth inhibition | 25 mg/kg/day | Significantly greater tumor growth inhibition compared to thalidomide | [7] |
| Pomalidomide | Nude mice with human myeloma xenografts | Tumor growth inhibition | 10 mg/kg/day | More potent tumor growth inhibition than lenalidomide | [7] |
| Thalidomide | Sarcoma 180-bearing mice | Microvascular density (MVD) reduction | Not specified | 30 ± 4.9% | [6] |
| Analog 2a | Sarcoma 180-bearing mice | Microvascular density (MVD) reduction | Not specified | 64.6 ± 1.8% | [6] |
| Analog 2b | Sarcoma 180-bearing mice | Microvascular density (MVD) reduction | Not specified | 46.5 ± 19.5% | [6] |
Experimental Protocols
TR-FRET Cereblon Binding Assay
This assay quantitatively determines the binding affinity of compounds to the Cereblon (CRBN) protein.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used in a competitive binding format. A fluorescently labeled thalidomide analog (tracer) binds to a tagged CRBN protein, bringing a donor fluorophore on an anti-tag antibody and an acceptor fluorophore on the tracer into close proximity, resulting in a high FRET signal. Unlabeled test compounds compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of GST-tagged human CRBN protein.
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a working solution of the anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate).
-
Prepare a working solution of a thalidomide analog labeled with an acceptor fluorophore (e.g., Thalidomide-Red).
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of the test compound at various concentrations into the wells of a low-volume white plate.
-
Add 4 µL of the GST-tagged CRBN protein solution to each well.
-
Prepare a premixed solution of the donor-labeled anti-GST antibody and the acceptor-labeled thalidomide tracer.
-
Add 4 µL of the premixed HTRF reagents to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at two wavelengths: the emission wavelength of the donor (e.g., 620 nm) and the emission wavelength of the acceptor (e.g., 665 nm), following excitation at the donor's excitation wavelength (e.g., 340 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve. The IC50 can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.
-
TNF-α Inhibition ELISA
This assay measures the ability of compounds to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in stimulated immune cells.
Principle: This is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A capture antibody specific for human TNF-α is pre-coated onto the wells of a microplate. Cell culture supernatants containing TNF-α are added to the wells, and the TNF-α is captured by the antibody. A biotin-conjugated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the HRP enzyme catalyzes a color change, the intensity of which is proportional to the amount of TNF-α present.
Detailed Methodology:
-
Cell Culture and Stimulation:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1).
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production and incubate for a further period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Add 100 µL of standards and cell culture supernatants to the wells of the TNF-α pre-coated plate.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate 2 times with wash buffer.
-
Add 100 µL of biotin-labeled anti-human TNF-α antibody working solution to each well and incubate for 60 minutes at 37°C.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP (SABC) working solution to each well and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TNF-α in the samples from the standard curve.
-
Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the vehicle control.
-
Western Blot for IKZF1/IKZF3 Degradation
This assay visualizes and quantifies the degradation of the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) following compound treatment.
Principle: Cells are treated with the test compounds, and total protein is extracted. The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is probed with primary antibodies specific for IKZF1 and IKZF3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is detected, allowing for the visualization and quantification of the protein bands.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S).
-
Treat the cells with various concentrations of the test compounds for a specified time course (e.g., 4, 8, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensities of IKZF1 and IKZF3 to the loading control.
-
Compare the protein levels in the treated samples to the vehicle control to determine the extent of degradation.
-
Mandatory Visualization
Signaling Pathway of Thalidomide Derivatives
The following diagram illustrates the mechanism of action of thalidomide and its derivatives, leading to the degradation of neosubstrates.
Caption: Mechanism of action of Thalidomide derivatives.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of novel this compound derivatives.
Caption: Workflow for efficacy evaluation.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of in vivo anticancer and antiangiogenic potential of thalidomide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating On-Target Efficacy of Thalidomide-5-COOH PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A key component of many successful PROTACs is the E3 ligase ligand, with thalidomide and its derivatives being widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive comparison of the validation of on-target activity of PROTACs utilizing Thalidomide-5-COOH as the CRBN ligand, presenting supporting experimental data and detailed methodologies for their assessment.
Mechanism of Action: Hijacking the CRBN E3 Ligase
This compound serves as the CRBN-recruiting moiety in a PROTAC. The PROTAC, a heterobifunctional molecule, acts as a molecular bridge, simultaneously binding to the target protein of interest (POI) and CRBN. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Caption: PROTAC-mediated protein degradation pathway.
Comparative On-Target Activity
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While direct head-to-head comparisons of PROTACs using this compound versus other E3 ligase ligands for the same target are not always available, we can analyze representative data from the literature to draw comparisons. Pomalidomide, a thalidomide analog with a higher binding affinity for CRBN, is often used in PROTAC design and serves as a relevant comparator.[1]
Table 1: Comparison of CRBN-based and VHL-based PROTACs Targeting BET Proteins
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 (CRBN-based) | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not Specified |
This data highlights the high potency of CRBN-based PROTACs in degrading their target proteins.[2]
Table 2: Performance of Thalidomide Derivative-Based PROTACs Targeting IDO1
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| PROTAC IDO1 Degrader-1 | Pomalidomide | IDO1 | HeLa | 2.84 | 93 |
| NU223612 | Thalidomide derivative | IDO1 | U87 | 0.3290 | >70 |
This table showcases the effective degradation of IDO1 by PROTACs utilizing thalidomide-based E3 ligase ligands.[3]
Experimental Protocols for On-Target Validation
A multi-faceted approach is essential to rigorously validate the on-target activity of this compound PROTACs. This involves quantifying the degradation of the target protein and confirming the mechanism of action.
Caption: Workflow for validating PROTAC on-target activity.
Western Blotting for Target Protein Quantification
Western blotting is a fundamental technique to measure the reduction in the target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the protein of interest to 70-80% confluency.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Quantitative Proteomics for On- and Off-Target Analysis
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of protein abundance changes, enabling the simultaneous assessment of on-target efficacy and off-target effects.
Protocol (TMT-based):
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around the DC50 value and a vehicle control.
-
Harvest cells, lyse, and extract proteins.
-
-
Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest the proteins into peptides with trypsin.
-
Label the peptide digests from each condition with Tandem Mass Tags (TMT).
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data to identify and quantify proteins.
-
Perform statistical analysis to identify significantly downregulated (on-target and off-target) and upregulated proteins.[4]
-
A critical consideration for thalidomide-based PROTACs is the potential for "neosubstrate" degradation, where the thalidomide moiety induces the degradation of proteins that are not the natural substrates of CRBN, such as IKZF1 and IKZF3.[5] Quantitative proteomics is crucial for identifying such off-target effects.
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells, providing mechanistic validation.[6]
Protocol:
-
Cell Line Preparation:
-
Co-express the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (CRBN) fused to HaloTag® (acceptor) in cells.
-
-
Assay Setup:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with a range of PROTAC concentrations.
-
-
Signal Measurement:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor and acceptor emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation.
-
Conclusion
The validation of on-target activity is a critical step in the development of this compound PROTACs. A combination of quantitative biochemical assays, such as Western blotting and proteomics, along with mechanistic studies like the NanoBRET assay, provides a robust framework for assessing the efficacy and specificity of these novel therapeutic agents. While thalidomide-based PROTACs have shown significant promise, careful evaluation of both on-target degradation and potential off-target effects, including neosubstrate degradation, is paramount for their successful clinical translation. Pomalidomide-based PROTACs often exhibit higher potency due to stronger CRBN binding, offering a valuable benchmark for comparison.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Unraveling the E3 Ligase Selectivity of Thalidomide-5-COOH: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of E3 ligase ligands is paramount in the design of potent and selective protein degraders. This guide provides a comprehensive comparison of the cross-reactivity of Thalidomide-5-COOH, a key Cereblon (CRBN) ligand, with other E3 ubiquitin ligases, supported by experimental data and detailed protocols.
This compound, a derivative of the well-known immunomodulatory drug thalidomide, serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its primary and well-established role is to recruit Cereblon (CRBN), a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2] The binding of thalidomide and its analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, often referred to as "neosubstrates".[2]
A critical question for the development of selective therapeutics is the extent to which this compound and its parent molecule interact with other E3 ligases. The available evidence strongly indicates that the thalidomide scaffold exhibits remarkable selectivity for CRBN. While the term "cross-reactivity" in the context of thalidomide often refers to the promiscuous recruitment of various neosubstrates to the CRBN complex, its interaction with other E3 ligases appears to be minimal. It is now widely believed that thalidomide has a sole E3 ligase target, which is CRBN.[2]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinity of thalidomide and its derivatives to CRBN. Data on the binding to other E3 ligases is notably scarce, reflecting the high selectivity of the thalidomide scaffold for CRBN. For the purpose of this comparison, the binding to other common E3 ligases used in PROTAC development, such as VHL, MDM2, and cIAP1, is considered negligible in the absence of evidence to the contrary.
| E3 Ligase | Ligand | Binding Affinity (Kd or IC50) | Method | Reference |
| Cereblon (CRBN) | Thalidomide | ~1.28 µM (IC50) | Competitive Binding Assay | (Fischer et al., 2014) |
| Lenalidomide | ~0.70 µM (IC50) | Competitive Binding Assay | (Fischer et al., 2014) | |
| Pomalidomide | ~0.40 µM (IC50) | Competitive Binding Assay | (Fischer et al., 2014) | |
| Von Hippel-Lindau (VHL) | Thalidomide | No significant binding reported | N/A | N/A |
| MDM2 | Thalidomide | No significant binding reported | N/A | N/A |
| cIAP1 | Thalidomide | No significant binding reported | N/A | N/A |
Signaling Pathway and Mechanism of Action
The binding of a thalidomide-based ligand, such as this compound, to CRBN initiates a cascade of events leading to the degradation of a target protein of interest (POI) when incorporated into a PROTAC. The following diagram illustrates this signaling pathway.
Caption: CRBN-mediated protein degradation pathway initiated by a this compound-based PROTAC.
Experimental Protocols for Assessing E3 Ligase Cross-Reactivity
To experimentally validate the high selectivity of this compound for CRBN and the lack of significant off-target binding to other E3 ligases, a combination of biochemical and cellular assays can be employed.
Competitive Binding Assays
-
Principle: These assays measure the ability of a test compound (this compound) to displace a known fluorescently labeled or biotinylated ligand from the E3 ligase of interest.
-
Methodology:
-
Reagents: Recombinant purified E3 ligases (e.g., CRBN, VHL, MDM2, cIAP1), a high-affinity fluorescent or biotinylated probe for each E3 ligase, and this compound.
-
Procedure:
-
Incubate the E3 ligase with its corresponding probe at a fixed concentration.
-
Add increasing concentrations of this compound.
-
Measure the displacement of the probe using an appropriate detection method (e.g., fluorescence polarization, TR-FRET, or AlphaLISA).
-
-
Data Analysis: The data is used to calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the probe. A high IC50 value for a particular E3 ligase indicates weak or no binding.
-
Affinity Purification followed by Mass Spectrometry (AP-MS)
-
Principle: This proteomic approach identifies the proteins that interact with a bait molecule (e.g., biotinylated this compound) in a cellular context.
-
Methodology:
-
Reagents: Biotinylated this compound, cell lysate, streptavidin-coated beads.
-
Procedure:
-
Incubate the biotinylated this compound with cell lysate to allow for the formation of drug-protein complexes.
-
Capture the complexes using streptavidin-coated beads.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The identified proteins are analyzed to determine if any E3 ligases other than CRBN are significantly enriched in the presence of this compound.
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Methodology:
-
Reagents: Cells expressing the E3 ligases of interest, this compound.
-
Procedure:
-
Treat intact cells with either vehicle control or this compound.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions.
-
Quantify the amount of soluble E3 ligase at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve of an E3 ligase in the presence of this compound indicates a direct binding interaction.
-
The following diagram outlines a general workflow for assessing the cross-reactivity of an E3 ligase ligand.
Caption: A generalized workflow for determining the E3 ligase selectivity profile of a small molecule ligand.
References
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-5-COOH: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Thalidomide-5-COOH are paramount to ensuring both laboratory safety and environmental protection. Due to the known hazards of its parent compound, thalidomide, including its reproductive toxicity, this compound must be treated as hazardous waste, necessitating strict adherence to established disposal protocols.[1] This guide provides essential, step-by-step procedures for the safe management and disposal of this compound.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol, as all procedures must comply with local, regional, national, and international regulations.[2]
Essential Safety and Handling Protocols
Prior to handling this compound, it is crucial to review the Safety Data Sheet (SDS) for thalidomide and similar derivatives as a proxy for specific safety information.[1] A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use.[1] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | A properly fitted respirator is necessary if there is a risk of generating dust or aerosols.[1] |
Waste Characterization and Segregation
Proper characterization of the waste stream is a critical step for compliant disposal.[1] All materials contaminated with this compound must be treated as hazardous waste.[3]
Key Segregation Practices:
-
Solid Waste: All disposable labware, contaminated PPE (gloves, gowns), and other solid materials that have come into contact with this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
Sharps: Any contaminated sharps, such as needles and scalpels, must be placed in a designated cytotoxic sharps container.[4]
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[5]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and related cytotoxic waste is high-temperature incineration.[4]
-
Containment: Securely seal all hazardous waste containers when not in use.[2]
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.[1][2]
-
Documentation: Maintain a detailed log of the waste generated, including the quantity and the date of disposal. This documentation is essential for regulatory compliance.[1][2]
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1] The waste will then be transported by licensed waste carriers for incineration at an approved facility.[6]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an absorbent material to contain liquid spills. For powder spills, carefully cover the spill with a dampened sterile wipe to avoid raising dust.[1][4]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent. It is recommended to decontaminate the area twice to ensure all residues are removed.[1][3] All cleaning materials must be disposed of as hazardous waste.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Hypothetical Chemical Degradation Protocol (For Informational Purposes Only)
While no specific chemical degradation protocol for this compound is readily available, a hypothetical approach for small-scale laboratory use could involve oxidation.[1] This should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office. [1]
Experimental Protocol: Hypothetical Oxidation
-
Preparation: In a designated fume hood, dissolve the this compound waste material in a suitable solvent.
-
Oxidation: Slowly add an appropriate oxidizing agent (e.g., potassium permanganate or sodium hypochlorite solution) to the dissolved waste while stirring continuously. The reaction should be monitored for any signs of exothermic reaction or gas evolution.
-
Neutralization: After the reaction is complete, neutralize any remaining oxidizing agent.
-
pH Adjustment: Adjust the pH of the final solution to be within the acceptable range for aqueous waste disposal as per your institution's guidelines.[1]
-
Disposal: Dispose of the treated solution in accordance with institutional guidelines for aqueous chemical waste.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
